N-Acetyl famciclovir
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H21N5O5 |
|---|---|
Molecular Weight |
363.37 g/mol |
IUPAC Name |
[4-(2-acetamidopurin-9-yl)-2-(acetyloxymethyl)butyl] acetate |
InChI |
InChI=1S/C16H21N5O5/c1-10(22)19-16-17-6-14-15(20-16)21(9-18-14)5-4-13(7-25-11(2)23)8-26-12(3)24/h6,9,13H,4-5,7-8H2,1-3H3,(H,17,19,20,22) |
InChI Key |
YVPKBRSEPCIJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=N1)N(C=N2)CCC(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis Pathway of N2 Acetyl Famciclovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2 Acetyl famciclovir, identified as an impurity in the synthesis of the antiviral drug famciclovir, is a critical reference standard for purity analysis and quality control in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of a plausible synthesis pathway for N2 Acetyl famciclovir. The described methodology is primarily based on established synthetic routes for famciclovir, with a key modification of omitting the final deacetylation step. This document details the necessary chemical transformations, outlines experimental protocols, and presents available quantitative data. Visual diagrams of the synthesis pathway and logical workflow are provided to enhance understanding.
Introduction
Famciclovir is a prodrug of penciclovir, an effective antiviral agent against various herpes viruses. During the synthesis of famciclovir, several process-related impurities can be generated. One such impurity is N2 Acetyl famciclovir, chemically known as 2-[2-(2-Acetamido-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate. The presence and quantity of this impurity must be carefully controlled to ensure the safety and efficacy of the final drug product. Therefore, the availability of pure N2 Acetyl famciclovir as a reference standard is essential for analytical method development, validation, and routine quality control.
This guide outlines a likely synthetic pathway for N2 Acetyl famciclovir, leveraging known chemistries in purine and nucleoside analog synthesis.
Proposed Synthesis Pathway
The most logical and efficient synthesis of N2 Acetyl famciclovir involves the strategic use of an N2-acetyl protecting group on a guanine precursor. This protecting group serves to prevent unwanted side reactions during the alkylation of the purine ring and is intentionally retained in the final product.
The proposed synthesis pathway can be broken down into three key stages:
-
Protection of Guanine: Introduction of an acetyl group at the N2 position and a benzyl group at the N7 position of guanine to ensure regioselective alkylation at the desired N9 position.
-
Side Chain Attachment (Alkylation): Coupling of the protected guanine with a suitable side chain precursor.
-
Debenzylation: Removal of the N7-benzyl protecting group to yield the final product, N2 Acetyl famciclovir.
A schematic representation of this pathway is provided below.
Figure 1: Proposed synthesis pathway for N2 Acetyl famciclovir.
Experimental Protocols
The following are detailed methodologies for the key experimental steps in the synthesis of N2 Acetyl famciclovir. These protocols are based on established procedures for the synthesis of famciclovir and related compounds.[1]
Synthesis of N2-acetyl-7-benzylguanine (Starting Material)
A practical method for the industrial synthesis of penciclovir and famciclovir utilizes N2-acetyl-7-benzylguanine as a key intermediate.[1] This starting material can be prepared from guanosine through a series of protection steps.
Alkylation of N2-acetyl-7-benzylguanine
The regioselective alkylation at the N9 position of the purine ring is a critical step.
-
Reaction: N2-acetyl-7-benzylguanine is reacted with a suitable side chain precursor, such as 4-bromo-3-(acetoxymethyl)butyl acetate, in the presence of a base.
-
Reagents and Solvents:
-
N2-acetyl-7-benzylguanine
-
4-bromo-3-(acetoxymethyl)butyl acetate (or a similar electrophilic side chain)
-
Base: Potassium carbonate (K2CO3) or a similar non-nucleophilic base.
-
Solvent: N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent.
-
-
Procedure:
-
Suspend N2-acetyl-7-benzylguanine and potassium carbonate in DMF.
-
Add the side chain precursor to the suspension.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
The filtrate is then worked up by extraction and purified, typically by chromatography, to isolate the N9-alkylated product.
-
Debenzylation to Yield N2 Acetyl Famciclovir
The final step is the removal of the N7-benzyl protecting group.
-
Reaction: Catalytic hydrogenation is a common and effective method for debenzylation.
-
Reagents and Catalysts:
-
N2-acetyl-N7-benzyl-9-[4-acetoxy-3-(acetoxymethyl)butyl]guanine
-
Catalyst: Palladium on carbon (Pd/C)
-
Hydrogen Source: Hydrogen gas (H2)
-
Solvent: A protic solvent such as ethanol or methanol.
-
-
Procedure:
-
Dissolve the benzylated intermediate in the chosen solvent.
-
Add the Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically at a pressure of 1-4 atm) and stir vigorously.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by crystallization or chromatography to yield N2 Acetyl famciclovir.
-
Quantitative Data
While specific yield and analytical data for the targeted synthesis of N2 Acetyl famciclovir is not extensively published, data from related famciclovir syntheses can provide an expected range. The synthesis of famciclovir impurities is often performed for the purpose of creating analytical standards, and as such, the focus is on achieving high purity rather than maximizing yield.
| Parameter | Expected Value/Range |
| Alkylation Step Yield | 60-80% |
| Debenzylation Step Yield | 70-90% |
| Overall Yield | 40-70% |
| Purity (after purification) | >98% (by HPLC) |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Figure 2: Logical workflow for the synthesis and characterization of N2 Acetyl famciclovir.
Conclusion
The synthesis of N2 Acetyl famciclovir can be effectively achieved by adapting established synthetic routes for famciclovir. The key to this synthesis is the use of an N2-acetylated guanine derivative and the omission of the final deacetylation step. The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this important impurity standard for analytical and quality control purposes. Further optimization of reaction conditions may be necessary to achieve desired yields and purity levels.
References
An In-depth Technical Guide on the Potential Biological Activity of N-Acetyl Famciclovir
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "N-Acetyl famciclovir" does not correspond to a recognized pharmaceutical compound. Famciclovir itself is a diacetylated prodrug. This guide will first detail the established biological activity of famciclovir and its active metabolite, penciclovir. It will then explore the hypothetical biological implications of an N-acetylation modification on the famciclovir structure based on established principles of medicinal chemistry.
Introduction to Famciclovir
Famciclovir is an orally administered prodrug of the potent antiviral agent penciclovir.[1] Chemically, famciclovir is described as 2-[2-(2-amino-9H-purin-9-yl) ethyl] -1, 3-propanediol diacetate.[2][3] It is a synthetic acyclic guanine derivative with a molecular weight of 321.3 g/mol .[2][4][5] As a prodrug, famciclovir is designed to have improved oral bioavailability compared to its active form, penciclovir.[4] It is widely used in the treatment of infections caused by herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[4][6]
Metabolism of Famciclovir
Following oral administration, famciclovir is rapidly and extensively absorbed and then converted to its active metabolite, penciclovir, through first-pass metabolism in the intestinal wall and liver.[7][8] This biotransformation involves two key enzymatic steps:
-
Deacetylation: The two acetyl groups on the side chain of famciclovir are removed by esterases to yield the intermediate metabolite, 6-deoxypenciclovir.[9][10]
-
Oxidation: The 6-deoxy position on the purine ring of the intermediate is then oxidized by aldehyde oxidase to form penciclovir.[4][9]
This metabolic conversion is highly efficient, leading to an absolute bioavailability of penciclovir of approximately 77%.[7][9][10] Famciclovir itself has no antiviral activity and is present in plasma at very low to undetectable levels.[9]
Mechanism of Action of Penciclovir
The antiviral activity of famciclovir is entirely attributable to penciclovir. Penciclovir is a nucleoside analog that selectively inhibits the replication of herpes viruses.[11] Its mechanism of action involves several steps within the virus-infected host cells:
-
Selective Phosphorylation: In cells infected with HSV or VZV, viral thymidine kinase (TK) phosphorylates penciclovir to penciclovir monophosphate.[12] This step is crucial for the drug's selectivity, as viral TK is much more efficient at phosphorylating penciclovir than host cell kinases.[12]
-
Conversion to Triphosphate: Host cell kinases then further phosphorylate penciclovir monophosphate to the active form, penciclovir triphosphate.[12]
-
Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[13][14]
-
Chain Termination: Incorporation of penciclovir triphosphate into the growing viral DNA chain results in the termination of DNA synthesis, thereby halting viral replication.[15]
Penciclovir triphosphate has a prolonged intracellular half-life in virus-infected cells (10-20 hours in HSV-infected cells), which contributes to its sustained antiviral effect.[13]
Quantitative Data on Famciclovir and Penciclovir
The following tables summarize key quantitative data related to the pharmacokinetics and antiviral activity of famciclovir and its metabolites.
Table 1: Pharmacokinetic Parameters of Famciclovir and Penciclovir in Humans
| Parameter | Famciclovir | Penciclovir (after oral Famciclovir) | Reference(s) |
| Oral Bioavailability | Not applicable (prodrug) | 77 ± 8% | [9][10] |
| Time to Peak Plasma Concentration (Tmax) | Not applicable | ~1 hour | [10] |
| Peak Plasma Concentration (Cmax) (500 mg dose) | Not applicable | 3.3 - 4.2 µg/mL | [6] |
| Plasma Half-life (t½) | Not applicable | 2.0 - 3.0 hours | [6][9] |
| Plasma Protein Binding | Not applicable | <20% | [7][9] |
| Volume of Distribution (Vd) | Not applicable | 1.08 ± 0.17 L/kg | [9] |
| Primary Route of Elimination | Metabolized | Renal excretion | [6][16] |
Table 2: In Vitro Antiviral Activity of Penciclovir
| Virus | IC₅₀ (µM) | Cell Type | Reference(s) |
| Herpes Simplex Virus Type 1 (HSV-1) | Varies by strain | Vero, MRC-5 | [17] |
| Herpes Simplex Virus Type 2 (HSV-2) | Varies by strain | Vero, MRC-5 | [17] |
| Varicella-Zoster Virus (VZV) | Varies by strain | MRC-5 | [17] |
| Human Herpesvirus 6A (HHV-6A) | 37.9 µM | HSB-2 | [17] |
| Human Herpesvirus 6B (HHV-6B) | 77.8 µM | MOLT-3 | [17] |
Note: IC₅₀ values can vary significantly depending on the viral strain, cell line, and assay conditions.
Potential Biological Activity of a Hypothetical this compound
While famciclovir is a diacetyl ester, an "N-Acetyl" modification would imply the addition of an acetyl group to a nitrogen atom on the 2-amino group of the purine ring. Based on the known structure-activity relationships of nucleoside analogs, such a modification could have several potential impacts on its biological activity:
-
Altered Metabolism: The N-acetyl group might sterically hinder or prevent the action of aldehyde oxidase, the enzyme responsible for converting the 6-deoxy intermediate to active penciclovir. This could significantly reduce or even abolish the formation of the active antiviral agent, rendering the compound ineffective.
-
Reduced Affinity for Viral Thymidine Kinase: The initial and critical step in the mechanism of action is the phosphorylation by viral TK. An N-acetyl group on the purine ring could alter the electronic properties and shape of the molecule, potentially reducing its ability to bind to the active site of viral TK. This would prevent its activation and subsequent antiviral effect.
-
Impact on Cellular Uptake: The modification might change the polarity and size of the molecule, which could affect its transport across cell membranes and its overall bioavailability.
-
Potential for Direct Activity (Unlikely): It is highly unlikely that an N-acetylated form would possess direct antiviral activity, as the free 2-amino group is often crucial for the hydrogen bonding interactions within the active site of the target viral enzyme (DNA polymerase).
Experimental Protocols
To evaluate the potential biological activity of any new famciclovir derivative, a series of standardized in vitro assays would be required.
In Vitro Antiviral Activity (Plaque Reduction Assay)
This assay quantifies the ability of a compound to inhibit the formation of viral plaques (zones of cell death) in a cell monolayer.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) in 6-well or 12-well plates and grow to confluence.[18]
-
Virus Infection: Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.[18][19]
-
Compound Treatment: Remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., containing methylcellulose or Avicel) mixed with serial dilutions of the test compound.[18][19]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV) at 37°C in a CO₂ incubator.[18]
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with a dye such as crystal violet to visualize the plaques.[18][19]
-
Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) compared to the virus control is calculated.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration at which a compound becomes toxic to the host cells.
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well.[20][21]
-
Compound Treatment: After cell attachment (typically 24 hours), replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 72 hours).[21]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[20][22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[20]
-
Data Analysis: Measure the absorbance of the solution using a microplate spectrophotometer (typically at 570-590 nm).[23] The concentration of the compound that reduces cell viability by 50% (CC₅₀) compared to the untreated control is calculated. The selectivity index (SI), calculated as CC₅₀ / IC₅₀, is a measure of the compound's therapeutic window.
Conclusion
Famciclovir is an effective antiviral prodrug due to its efficient metabolic conversion to penciclovir, which then undergoes selective activation in virus-infected cells to inhibit viral DNA replication. The chemical structure of famciclovir, specifically its diacetyl ester side chain and the unsubstituted 2-amino group on the purine ring, is critical for its biological activity. A hypothetical N-acetylation of the purine ring would likely disrupt the metabolic and/or intracellular activation pathways, leading to a significant loss of antiviral efficacy. Any novel derivative of famciclovir would require rigorous evaluation through established in vitro antiviral and cytotoxicity assays to determine its biological activity and therapeutic potential.
References
- 1. famciclovir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. FAMCYCLOVIR | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Famciclovir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Penciclovir - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Penciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 16. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
The Role of N-Acetyl Famciclovir as a Famciclovir Impurity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Acetyl famciclovir, a known process-related impurity in the manufacturing of the antiviral drug famciclovir. The guide details the regulatory landscape, analytical detection methodologies, and potential formation pathways of this impurity. Quantitative data from pharmacopeial sources are presented in a structured format, and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) are provided. Additionally, logical workflows for impurity identification and control are visualized using the DOT language to aid researchers and drug development professionals in ensuring the quality and safety of famciclovir drug substances and products.
Introduction to Famciclovir and its Impurities
Famciclovir is a prodrug of the antiviral agent penciclovir and is widely used in the treatment of herpes virus infections.[1] As with any active pharmaceutical ingredient (API), the purity of famciclovir is critical to its safety and efficacy. During the synthesis and storage of famciclovir, various impurities can arise, including starting materials, by-products, intermediates, and degradation products.[2] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish limits for these impurities to ensure patient safety.[3][4]
This compound is identified as a process-related impurity of famciclovir.[5][6][7] Its chemical name is 2-[2-(2-Acetamido-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate. The presence of this and other impurities must be carefully controlled and monitored throughout the drug development and manufacturing process.
Regulatory and Pharmacopeial Landscape
The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guideline Q3A(R2).[3] This guideline outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
Pharmacopeial Limits for this compound
Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide monographs for famciclovir that specify the acceptable limits for related substances.
| Impurity Name | Pharmacopeia | Acceptance Criterion |
| This compound | United States Pharmacopeia (USP) | ≤ 0.10% |
| Unspecified Impurities | European Pharmacopoeia (Ph. Eur.) | ≤ 0.10% |
Table 1: Pharmacopeial Limits for this compound and Unspecified Impurities.[3][4]
The European Pharmacopoeia does not list a specific limit for this compound; therefore, it would typically fall under the limit for any unspecified impurity.[4]
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the standard technique for the separation and quantification of famciclovir and its related compounds, including this compound.
USP Recommended HPLC Method for Famciclovir Impurities
The following experimental protocol is based on the United States Pharmacopeia monograph for famciclovir.[3]
Chromatographic System:
-
Column: 4.6-mm × 25-cm; 5-µm packing L7 (C8).
-
Mobile Phase: A gradient mixture of a buffer solution and acetonitrile.
-
Buffer: 2.72 g/L of monobasic potassium phosphate in water, adjusted with phosphoric acid to a pH of 4.0 ± 0.05.[2]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detector: UV at 220 nm.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 10 µL.[3]
System Suitability: The system suitability is determined by parameters such as the relative standard deviation of replicate injections and the resolution between critical pairs of peaks.[2]
Data Interpretation: The United States Pharmacopeia specifies a relative retention time (RRT) for this compound of approximately 1.05 relative to the main famciclovir peak.[3] A relative response factor (RRF) of 0.56 is used for the quantification of this compound.[3]
Formation Pathway of this compound
The precise mechanism for the formation of this compound is not extensively detailed in publicly available literature. However, based on the chemical structure of famciclovir and general principles of organic chemistry, its formation as a process-related impurity likely occurs during the synthesis of the famciclovir molecule.
Famciclovir synthesis involves the use of acetylating agents, such as acetic anhydride, to introduce the two acetyl groups on the side chain. The 2-amino group on the purine ring of famciclovir is a nucleophile and can react with acetylating agents under certain conditions. This side reaction would lead to the formation of the N-Acetyl impurity.
The amino group on the purine ring is generally less nucleophilic than the hydroxyl groups on the side chain that are targeted for acetylation. However, factors such as reaction temperature, pH, the specific acetylating agent used, and the presence of catalysts can influence the reactivity of the amino group and lead to the formation of this compound. The use of protecting groups for the 2-amino function during the synthesis is a common strategy to prevent such side reactions.
Logical Workflow for Impurity Management
Effective management of impurities like this compound is a critical aspect of drug development and manufacturing. The following diagram illustrates a logical workflow for the identification, control, and qualification of impurities.
Conclusion
This compound is a recognized process-related impurity of famciclovir that is controlled by pharmacopeial standards. Its presence in the final drug substance must be monitored and limited to ensure the safety and quality of the medication. This technical guide has provided an in-depth overview of the regulatory limits, analytical detection methods, and likely formation pathways of this compound. The provided experimental protocols and logical workflows serve as valuable resources for researchers and professionals in the pharmaceutical industry to effectively manage this and other impurities in the development and manufacturing of famciclovir. A thorough understanding of impurity profiles is paramount for successful regulatory submissions and for delivering safe and effective medicines to patients.
References
- 1. Famciclovir Tablets USP Monograph Method Using a Purospher™ STAR RP-8 endcapped HPLC Column and UV Detection [sigmaaldrich.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. edqm.eu [edqm.eu]
- 4. Synthesis Process Improvement of Famciclovir Drug Substance - 长江文库 [cjwk.cn]
- 5. Non-Covalent Reactions Supporting Antiviral Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl Famciclovir: A Technical Overview of a Key Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyl famciclovir, a critical reference standard in the pharmaceutical industry. The focus of this document is to furnish researchers, scientists, and drug development professionals with essential data and context regarding its physicochemical properties and its role in the quality control of the antiviral drug famciclovir. While this compound is primarily recognized as an impurity of famciclovir, understanding its characteristics is paramount for the development and manufacturing of safe and effective antiviral therapies.
Physicochemical Properties
A precise understanding of the molecular formula and mass is fundamental for the identification and quantification of this compound during the quality assessment of famciclovir. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₆H₂₁N₅O₅ | [1][2][3][4] |
| Molecular Weight | 363.37 g/mol | [2][3][4] |
| Exact Mass | 363.15462 g/mol |
Note: The exact mass was calculated based on the molecular formula.
Contextual Relationship of this compound
Famciclovir is a prodrug that is converted in the body to the active antiviral agent, penciclovir. This compound is known as a process impurity or a related compound of famciclovir. The following diagram illustrates the metabolic conversion of famciclovir and the position of this compound as a related substance.
Caption: Metabolic pathway of famciclovir and its relationship to this compound.
Role in Pharmaceutical Quality Control
This compound serves as a crucial reference standard for the analytical testing of famciclovir drug substance and product.[4] Its availability allows for the accurate identification and quantification of this specific impurity, ensuring that the levels in the final drug product are within the acceptable limits set by regulatory authorities. The presence and quantity of impurities can impact the safety and efficacy of a pharmaceutical product.
Analytical Methodologies for Impurity Profiling
The primary experimental context for this compound is within the analytical methods developed for famciclovir impurity profiling. High-Performance Liquid Chromatography (HPLC) is a standard technique employed for this purpose.
Representative Experimental Protocol: HPLC for Famciclovir Impurity Detection
While a specific, detailed protocol for the analysis of this compound is not publicly available, the principles of such a method can be outlined based on established pharmacopeial methods for famciclovir and its impurities.
Objective: To detect and quantify this compound and other related impurities in a famciclovir sample.
Instrumentation:
-
HPLC system with a UV detector
-
A suitable reversed-phase column (e.g., C18)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution (e.g., phosphate or acetate buffer)
-
Famciclovir reference standard
-
This compound reference standard
Chromatographic Conditions (Illustrative):
-
Mobile Phase: A gradient elution using a mixture of the buffer solution and an organic modifier like acetonitrile. The gradient is adjusted to achieve optimal separation of all impurities from the main famciclovir peak.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
-
Detection Wavelength: UV detection at a wavelength where both famciclovir and this compound have significant absorbance.
-
Injection Volume: A fixed volume of the sample and standard solutions.
Procedure:
-
Standard Preparation: Prepare solutions of known concentrations of the famciclovir and this compound reference standards in a suitable diluent.
-
Sample Preparation: Dissolve a known amount of the famciclovir test sample in the same diluent.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards. Quantify the amount of this compound in the sample by comparing its peak area to that of the corresponding reference standard.
System Suitability: Before sample analysis, the chromatographic system's performance is verified by injecting a system suitability solution. This ensures that the system is capable of providing accurate and reproducible results. Parameters such as peak resolution, tailing factor, and theoretical plates are evaluated.
Conclusion
This compound is a well-characterized compound primarily utilized as a reference standard in the quality control of the antiviral drug famciclovir. While extensive research on its specific biological activities is not publicly documented, its role in ensuring the purity and safety of famciclovir is indispensable. The analytical methodologies for its detection and quantification are central to its practical application in the pharmaceutical industry. This guide provides the foundational technical information required for researchers and professionals working with famciclovir and its related substances.
References
An In-depth Technical Guide to N-Acetyl Famciclovir Reference Standard
This technical guide provides a comprehensive overview of N-Acetyl famciclovir, a key reference standard for researchers, scientists, and professionals in drug development. It is primarily known as an impurity of Famciclovir, an antiviral prodrug.
Chemical Identity and Properties
This compound, systematically named 2-[2-(2-Acetamido-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate, is a derivative of famciclovir where the amino group on the purine ring is acetylated.[1][2][3][4] While a specific Chemical Abstracts Service (CAS) number for the this compound reference standard is not publicly available,[1][5][6] other key identifiers and properties have been well-characterized.
| Identifier | Value | Source |
| IUPAC Name | 2-[2-(2-Acetamido-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate | [1] |
| Molecular Formula | C₁₆H₂₁N₅O₅ | [1][3][5] |
| Molecular Weight | 363.37 g/mol | [1][3][5] |
| Synonyms | N2 Acetyl famciclovir | [1] |
Context in Drug Development: An Impurity of Famciclovir
Famciclovir is a prodrug that is converted in the body to its active antiviral form, penciclovir.[7] It is effective against various herpes viruses.[7] this compound is recognized as a process impurity that can arise during the synthesis of famciclovir.[2][4] As such, having a well-characterized reference standard for this compound is crucial for quality control and analytical method development in the pharmaceutical industry.[5]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Relationship between Famciclovir, Penciclovir, and this compound
The relationship between these three molecules is important for understanding the pharmacology and quality control of famciclovir. Famciclovir is the inactive prodrug, which is metabolized to the active drug, penciclovir. This compound represents a manufacturing impurity.
Caption: Relationship between Famciclovir, Penciclovir, and this compound.
Analytical Methodologies
The analysis of this compound as an impurity in famciclovir drug substance and product is typically performed using High-Performance Liquid Chromatography (HPLC). The United States Pharmacopeia (USP) provides methods for the analysis of famciclovir and its related compounds, which would include this compound.[2] These methods generally involve a reversed-phase column with a buffered mobile phase and UV detection. The reference standard for this compound is essential for the validation of these analytical methods, ensuring their accuracy, precision, and specificity.[5]
References
- 1. pharmaceresearch.com [pharmaceresearch.com]
- 2. uspnf.com [uspnf.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Famciclovir N-Acetyl Impurity | Axios Research [axios-research.com]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
- 7. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Metabolism of N-Acetyl Famciclovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of N-Acetyl famciclovir. As direct metabolic studies on this compound, a known impurity of the antiviral prodrug famciclovir, are not extensively available in scientific literature, this guide focuses on the well-established metabolic pathways of the parent compound, famciclovir.[1][2][3][4] Understanding the biotransformation of famciclovir provides a robust framework for predicting the metabolic fate of its N-acetylated counterpart. This document outlines the enzymatic processes involved in famciclovir's activation, presents detailed experimental protocols for in vitro metabolism studies, and offers visual representations of the metabolic pathways and experimental workflows.
Introduction to Famciclovir Metabolism
Famciclovir is a prodrug that is rapidly converted to the active antiviral agent, penciclovir, after oral administration.[5][6][7] This biotransformation is a two-step process involving hydrolysis of the acetyl groups and subsequent oxidation.[8][9][10] An in vitro study utilizing human liver microsomes has shown that cytochrome P450 enzymes do not play a significant role in the metabolism of famciclovir.[9] Instead, the critical oxidation step is catalyzed by aldehyde oxidase.[8][9]
This compound is recognized as an impurity in famciclovir preparations.[1][2][3][4][11][12] Its chemical structure features an additional acetyl group on the 2-amino position of the purine ring. While its specific metabolic pathway has not been detailed in published studies, it is hypothesized to undergo similar deacetylation and oxidation processes as the parent drug.
Metabolic Pathways
The primary metabolic pathway of famciclovir involves its conversion to penciclovir. This process is crucial for the drug's antiviral activity.
Established Metabolism of Famciclovir
Following administration, famciclovir undergoes extensive first-pass metabolism.[13] The diacetyl ester groups are hydrolyzed, likely by esterases in the intestine, blood, and liver, to form the intermediate 6-deoxypenciclovir (also referred to as BRL 42359).[8][10] Subsequently, aldehyde oxidase, primarily in the liver cytosol, catalyzes the oxidation of the 6-position of the purine ring to yield the active compound, penciclovir.[8][9][14]
Hypothetical Metabolism of this compound
Based on the metabolic pathway of famciclovir, a hypothetical pathway for this compound can be proposed. The initial steps would likely involve the hydrolysis of the two ester groups by esterases, similar to famciclovir, to form N-Acetyl-6-deoxypenciclovir. This intermediate could then be a substrate for aldehyde oxidase, leading to the formation of N-Acetyl-penciclovir. It is also plausible that the N-acetyl group could be hydrolyzed by amidases, although the specific enzymes and the sequence of these reactions would require experimental verification.
Data Presentation
Quantitative data on the in vitro metabolism of this compound is not available. The following table summarizes the known metabolites of famciclovir identified in human plasma and urine.
| Compound | Description | Percentage of Dose in Urine |
| Penciclovir | Active antiviral metabolite | ~60% of famciclovir dose |
| 6-deoxy penciclovir | Intermediate metabolite | 5% |
| Monoacetylated penciclovir | Inactive metabolite | <0.5% |
| 6-deoxy monoacetylated penciclovir | Inactive metabolite | <0.5% |
Data derived from famciclovir studies.[9]
Experimental Protocols
To investigate the in vitro metabolism of this compound, standard methodologies employed for drug metabolism studies would be applicable. The hepatocyte stability assay is a comprehensive method as it includes both Phase I and Phase II metabolic enzymes.[15][16][17]
General Experimental Workflow for In Vitro Metabolism
The following diagram outlines a typical workflow for assessing the metabolic stability of a compound using hepatocytes.
Detailed Protocol for Hepatocyte Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a test compound like this compound in a suspension of cryopreserved human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and plating media
-
Test compound (this compound)
-
Positive control compounds (e.g., a high clearance and a low clearance compound)
-
Incubation buffer (e.g., Williams' Medium E)
-
Multi-well plates (e.g., 24- or 96-well)
-
Incubator with orbital shaker (37°C, 5% CO2)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.[18]
-
-
Incubation:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation does not exceed 0.1%.[18]
-
Add the test compound and controls to the wells of the multi-well plate.
-
Initiate the metabolic reaction by adding the hepatocyte suspension to the wells.
-
Incubate the plate at 37°C with continuous shaking.[15]
-
-
Sampling:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Calculate the in vitro half-life (t1/2) by plotting the natural logarithm of the percent remaining versus time.
-
From the half-life, the intrinsic clearance (CLint) can be calculated.[18]
-
Conclusion
While direct metabolic data for this compound is not currently available, its structural similarity to famciclovir allows for informed predictions of its likely metabolic fate. The primary metabolic pathway is expected to involve deacetylation and oxidation, catalyzed by esterases and aldehyde oxidase, respectively. The experimental protocols detailed in this guide provide a robust framework for conducting in vitro studies to formally elucidate the metabolism of this compound and to quantify its metabolic stability. Such studies are essential for a comprehensive understanding of the impurity profile of famciclovir and for ensuring the safety and efficacy of this important antiviral agent.
References
- 1. Famciclovir N-Acetyl Impurity | Axios Research [axios-research.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Famciclovir N-Acetyl Impurity : Venkatasai Life Sciences [venkatasailifesciences.com]
- 5. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir [ouci.dntb.gov.ua]
- 11. pharmaceresearch.com [pharmaceresearch.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver. | Semantic Scholar [semanticscholar.org]
- 15. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 16. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. enamine.net [enamine.net]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijper.org [ijper.org]
A Technical Guide to the Metabolic Relationship of Famciclovir and Penciclovir
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth examination of the relationship between the antiviral prodrug famciclovir and its active metabolite, penciclovir. Famciclovir is the diacetyl 6-deoxy analog of penciclovir, designed to enhance oral bioavailability.[1] Following oral administration, famciclovir undergoes rapid and extensive first-pass metabolism to yield penciclovir, the compound responsible for antiviral activity against herpesviruses.[2][3] This document details the metabolic conversion pathway, presents key pharmacokinetic data in tabular format, outlines relevant experimental protocols, and provides visual diagrams of the metabolic and analytical workflows.
Note on Nomenclature: The term "N-Acetyl famciclovir" is not a standard scientific designation. Famciclovir is chemically a diacetyl ester of a penciclovir precursor. The metabolic activation of famciclovir involves the removal of these acetyl groups (de-acetylation), not the addition of one.
The Metabolic Conversion Pathway
The transformation of famciclovir into the active antiviral agent penciclovir is a highly efficient, two-step enzymatic process that occurs primarily in the intestinal wall and liver.[3]
-
Step 1: De-acetylation. The first step involves rapid hydrolysis of the two acetyl ester groups from famciclovir. This reaction is catalyzed by esterases and results in the formation of an intermediate metabolite, 6-deoxy-penciclovir (also known by its research code, BRL 42359).[4][5]
-
Step 2: Oxidation. The intermediate, 6-deoxy-penciclovir, is then oxidized at the 6-position of the purine ring. This critical step is catalyzed by the cytosolic enzyme aldehyde oxidase in the liver, yielding the active compound, penciclovir.[1][5] Studies have confirmed that aldehyde oxidase, not xanthine oxidase, is the primary enzyme responsible for this conversion in humans.[5][6]
Upon oral administration of famciclovir, little to no parent drug is detected in the plasma or urine, with penciclovir and its 6-deoxy precursor being the only consistently detected compounds.[1][4]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir [ouci.dntb.gov.ua]
- 4. academic.oup.com [academic.oup.com]
- 5. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver. | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famciclovir is an orally administered prodrug of the antiviral agent penciclovir, effective against various herpesviruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2][3] Its development marked a significant advancement in antiviral therapy due to its improved oral bioavailability compared to penciclovir.[3][4] This technical guide provides a comprehensive overview of the methodologies for the identification, synthesis, and analysis of famciclovir and its related compounds, crucial for drug development, quality control, and regulatory compliance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of famciclovir and its related compounds is fundamental for the development of analytical methods and formulations.
| Property | Famciclovir | Penciclovir (Active Metabolite) | 6-Chloro Famciclovir (Impurity) | Famciclovir Related Compound B (Impurity) |
| IUPAC Name | [2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate[5] | 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine | 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-amino-6-chloropurine[6] | 4-(2-Amino-9H-purin-9-yl)-2-(hydroxymethyl)butyl acetate |
| Molecular Formula | C₁₄H₁₉N₅O₄[5] | C₁₀H₁₅N₅O₃ | C₁₄H₁₈ClN₅O₄ | C₁₂H₁₇N₅O₃ |
| Molecular Weight | 321.33 g/mol [5] | 253.26 g/mol | 357.77 g/mol | 283.30 g/mol |
| Melting Point | 101-105°C[5] | ~275-277°C | Not readily available | Not readily available |
| Solubility | Freely soluble in water, methanol, ethanol, and acetone[5] | Slightly soluble in water | Not readily available | Not readily available |
| pKa | 3.26[5] | Not readily available | Not readily available | Not readily available |
Pharmacokinetic Profile
The clinical efficacy of famciclovir is intrinsically linked to its pharmacokinetic properties, primarily its conversion to penciclovir.
| Parameter | Value |
| Bioavailability of Penciclovir | ~77%[3][5] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 0.9 hours[3] |
| Elimination Half-life of Penciclovir | 1.6 - 3.0 hours in patients with normal renal function[3] |
| Intracellular Half-life of Penciclovir Triphosphate | HSV-1: 10 hours, HSV-2: 20 hours, VZV: 7-14 hours[3] |
| Route of Elimination | Primarily renal excretion of penciclovir[1][3] |
| Protein Binding | <20% |
| Volume of Distribution (Penciclovir) | >1 L/kg[1] |
Mechanism of Action and Metabolic Pathway
Famciclovir's antiviral activity is a result of its biotransformation into the active metabolite, penciclovir triphosphate, which selectively inhibits viral DNA synthesis.[1][2][7]
Experimental Protocols
Synthesis of Famciclovir
A common synthetic route to famciclovir involves the alkylation of a purine derivative followed by functional group manipulations.[8][9]
Protocol: Synthesis of Famciclovir
-
Step 1: Alkylation. React 2-amino-6-chloropurine with triethyl 3-bromopropane-1,1,1-tricarboxylate in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).[8]
-
Step 2: Decarboxylation and Transesterification. The resulting intermediate is then subjected to decarbethoxylation and transesterification to yield the core structure.[8]
-
Step 3: Reduction. The ester groups are reduced to hydroxyl groups using a reducing agent like sodium borohydride.
-
Step 4: Acetylation. The diol is then acetylated using acetic anhydride in the presence of a base like pyridine to yield famciclovir.[8]
-
Step 5: Purification. The final product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[10]
Identification and Quantification of Related Compounds by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for the separation and quantification of famciclovir and its related compounds.[11][12][13]
Protocol: RP-HPLC Analysis of Famciclovir and Impurities
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase is a mixture of methanol and 0.02 M phosphate buffer (pH 3.0) in a 35:65 v/v ratio.[7][11]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.[14]
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve famciclovir reference standard in the mobile phase to a final concentration of 100 µg/mL.
-
Sample Solution: For tablets, weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to a known amount of famciclovir into a volumetric flask, dissolve in the mobile phase with the aid of sonication, and dilute to the final concentration. Filter the solution through a 0.45 µm filter before injection.
-
-
Data Analysis:
-
Identify the peaks based on their retention times compared to the reference standards.
-
Quantify the impurities using the peak area and the response factor relative to famciclovir.
-
Table of HPLC Method Parameters for Famciclovir Analysis
| Parameter | Method 1[7] | Method 2[11] | Method 3[13] |
| Column | C18, 250 x 4.6 mm, 5 µm | Kromasil C18, 250 x 4.6 mm, 5 µm | C18, 250 x 4 mm, 5 µm |
| Mobile Phase | Methanol:KH₂PO₄ buffer (pH 3.0) (35:65 v/v) | Acetonitrile:0.02M phosphate buffer (25:75 v/v) | Methanol:Acetonitrile (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection | 242 nm | Not Specified | 222 nm |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to identify potential degradation products.[15][16]
Protocol: Forced Degradation of Famciclovir
-
Acid Hydrolysis: Dissolve famciclovir in a solution of 1N HCl and keep at room temperature for 2-3 hours. Neutralize the solution before analysis.[7][13]
-
Base Hydrolysis: Dissolve famciclovir in a solution of 0.1M NaOH and keep at room temperature for 2-3 hours. Neutralize the solution before analysis.[7][13]
-
Oxidative Degradation: Treat a solution of famciclovir with 30% hydrogen peroxide.[4]
-
Thermal Degradation: Expose solid famciclovir to a temperature of 105°C for 6 hours.[4]
-
Photolytic Degradation: Expose a solution of famciclovir to sunlight for 12 hours.[4]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the degradation products from the parent drug.
Workflow for Impurity Profiling
A systematic workflow is crucial for the comprehensive identification and characterization of impurities in famciclovir drug substances and products.[17][18]
Conclusion
The identification and discovery of famciclovir and its related compounds rely on a robust combination of synthetic chemistry, analytical method development, and degradation studies. The protocols and data presented in this guide offer a foundational framework for researchers and professionals in the pharmaceutical industry. A thorough understanding and application of these methodologies are paramount for ensuring the quality, safety, and efficacy of famciclovir-containing drug products.
References
- 1. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. impactfactor.org [impactfactor.org]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. tandfonline.com [tandfonline.com]
- 9. A new method to synthesize famciclovir - Lookchem [lookchem.com]
- 10. issplc.com [issplc.com]
- 11. QbD in HPLC method development for famciclovir. [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. tsijournals.com [tsijournals.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnrjournal.com [pnrjournal.com]
- 17. An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
N-Acetyl Famciclovir: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl famciclovir is a key chemical entity associated with the antiviral prodrug famciclovir. Famciclovir itself is a diacetyl ester of 6-deoxypenciclovir, which is readily absorbed orally and then metabolized to the active antiviral agent, penciclovir. This compound is recognized as an impurity and a metabolite in this biotransformation process. This technical guide provides a detailed overview of the IUPAC name, synonyms, physicochemical properties, and the metabolic pathway of famciclovir, with a focus on the role and characteristics of its N-acetylated form.
Chemical Identity
IUPAC Name: 2-(2-(2-acetamido-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate
Synonyms:
-
This compound
-
N2 Acetyl famciclovir
-
N 2 -Acetyl famciclovir (USP)
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its parent compound, famciclovir. Data for this compound is limited as it is primarily characterized as a reference standard for impurity analysis.
| Property | This compound | Famciclovir |
| Molecular Formula | C₁₆H₂₁N₅O₅ | C₁₄H₁₉N₅O₄ |
| Molecular Weight | 363.37 g/mol | 321.33 g/mol [1] |
| Melting Point | Not available | 102-104 °C[1] |
| Solubility | Not available | Water: >25% w/v (initially, then precipitates as a sparingly soluble monohydrate)[1] |
| LogP | Not available | 0.6[1] |
Metabolic Pathway and Mechanism of Action
Famciclovir exerts its antiviral activity through its conversion to penciclovir. This metabolic activation is a multi-step process involving enzymatic reactions in the intestine and liver.[2][3][4][5]
-
De-acetylation: Upon oral administration, the two acetyl groups of famciclovir are rapidly hydrolyzed by esterases, primarily in the intestinal wall and liver, to form 6-deoxypenciclovir.[3][5]
-
Oxidation: The inactive 6-deoxypenciclovir is then oxidized at the 6-position of the purine ring by aldehyde oxidase in the liver to yield the active antiviral compound, penciclovir.[2][5]
-
Phosphorylation: In virus-infected cells, penciclovir is selectively phosphorylated by viral thymidine kinase to penciclovir monophosphate. Host cell kinases then further phosphorylate it to the active penciclovir triphosphate.[2][4]
-
Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, thereby preventing the synthesis of viral DNA and halting viral replication.[2][4]
This compound is considered a related substance and potential metabolite in this pathway.
Experimental Protocols
Analytical Method: High-Performance Liquid Chromatography (HPLC) for Famciclovir
This protocol is based on established methods for the determination of famciclovir and its related substances and can serve as a starting point for the analysis of this compound.[6][7][8]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A mixture of methanol and acetonitrile is often employed. A common starting ratio is 90:10 (v/v).[6] Isocratic elution is typically sufficient.
-
Flow Rate: A flow rate of 0.5 mL/min is a reasonable starting point.[6]
-
Detection Wavelength: Detection is typically carried out at 222 nm.[6]
-
Standard Preparation: A stock solution of famciclovir is prepared by accurately weighing and dissolving the standard in methanol to a concentration of 1 mg/mL. This is then diluted to a working concentration of 100 µg/mL with methanol.[6]
-
Sample Preparation: For tablet analysis, a number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a specific amount of famciclovir is weighed and dissolved in a mixture of methanol and acetonitrile with the aid of sonication. The solution is then filtered through a 0.45 µm membrane filter before injection.[6]
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[7]
Note: For the specific analysis of this compound, the retention time will differ from that of famciclovir, and the method may require optimization of the mobile phase composition and gradient to achieve adequate separation from famciclovir and other related substances. A reference standard of this compound is essential for method development and validation.
Conclusion
This compound is an important compound to monitor during the manufacturing and metabolism of the antiviral drug famciclovir. While detailed public data on its synthesis and physicochemical properties are scarce, its identity and role in the broader context of famciclovir's bioactivation are understood. The analytical methods established for famciclovir provide a solid foundation for the development of specific assays for this compound, which are crucial for quality control and metabolic studies in the pharmaceutical industry.
References
- 1. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of N-Acetyl Famciclovir Impurity using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-028
Abstract
This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of N-Acetyl famciclovir, a known impurity of the antiviral drug famciclovir. This compound serves as a critical reference standard for purity testing in bulk drug manufacturing and formulation development. The described isocratic reverse-phase HPLC method provides excellent separation and resolution of this compound from the parent active pharmaceutical ingredient (API), famciclovir.
Introduction
Famciclovir is an antiviral prodrug that undergoes biotransformation to the active compound, penciclovir.[1][2] During the synthesis of famciclovir, various related substances and impurities can be generated. This compound is an acetylated derivative of famciclovir and is monitored as a potential impurity.[3] Regulatory guidelines require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.
This document provides a detailed protocol for using this compound as a reference standard in a reverse-phase HPLC (RP-HPLC) method suitable for quality control (QC) laboratories.[4]
Principle of the Method
The method employs isocratic reverse-phase chromatography. The separation is achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase consists of a buffered aqueous solution and an organic modifier (acetonitrile). Detection is performed using a UV detector at a wavelength where both famciclovir and this compound exhibit significant absorbance. Quantification of this compound in a test sample is achieved by comparing its peak area to that of a known concentration of the this compound reference standard.
Experimental Workflow
Caption: Experimental workflow for impurity analysis using this compound.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
API/Sample: Famciclovir
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Chemicals: Monobasic Potassium Phosphate (KH₂PO₄, ACS Grade), Phosphoric Acid (H₃PO₄)
-
Equipment: HPLC system with UV detector, Analytical Balance, Sonicator, pH meter, Volumetric flasks, Pipettes, 0.45 µm membrane filters.
Detailed Protocols
5.1. Preparation of Mobile Phase (0.02 M Phosphate Buffer:Acetonitrile (75:25, v/v))
-
Buffer Preparation: Accurately weigh and dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of deionized water.
-
pH Adjustment: Adjust the pH of the buffer solution to 4.0 ± 0.05 with phosphoric acid.
-
Mobile Phase Mixing: Mix 750 mL of the prepared phosphate buffer with 250 mL of acetonitrile.[5]
-
Degassing: Degas the mobile phase for 15 minutes using a sonicator or vacuum filtration.
5.2. Preparation of Standard Solution (10 µg/mL)
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate to dissolve, and dilute to the mark with methanol.
-
Working Solution (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.
5.3. Preparation of Test Sample Solution (1 mg/mL of Famciclovir)
-
Accurately weigh 100 mg of the famciclovir test sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
HPLC Chromatographic Conditions
The quantitative data and parameters for the HPLC method are summarized in the table below.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system |
| Column | Kromasil C18, 250 mm x 4.6 mm, 5 µm[5] |
| Mobile Phase | 0.02M KH₂PO₄ Buffer (pH 4.0) : Acetonitrile (75:25, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 222 nm[6] |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Run Time | 20 minutes |
System Suitability
Before sample analysis, the system suitability must be verified. Inject the this compound standard solution five times and evaluate the parameters against the criteria in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (%RSD) | Not more than 2.0% for peak area and retention time |
Data Analysis and Calculation
The amount of this compound in the test sample is calculated using the external standard method.
Calculation Formula:
Where:
-
Area_Sample: Peak area of this compound in the sample chromatogram.
-
Area_Standard: Average peak area of this compound from the standard solution injections.
-
Conc_Standard: Concentration of the this compound standard solution (µg/mL).
-
Conc_Sample: Concentration of the famciclovir sample solution (µg/mL).
Chemical Relationship of Famciclovir and Related Compounds
Caption: Relationship between Famciclovir, its active form, and N-Acetyl impurity.
Conclusion
The HPLC method described in this application note is specific, precise, and accurate for the quantification of this compound in famciclovir drug substances and products. Utilizing this compound as a reference standard is essential for ensuring that the purity of famciclovir meets the stringent requirements set by regulatory authorities. This protocol provides a robust foundation for quality control testing in pharmaceutical development and manufacturing.
References
- 1. Famciclovir Tablets USP Monograph Method Using a Purospher™ STAR RP-8 endcapped HPLC Column and UV Detection [sigmaaldrich.com]
- 2. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Famciclovir N-Acetyl Impurity | Axios Research [axios-research.com]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling of Famciclovir
Audience: Researchers, scientists, and drug development professionals.
Introduction
Famciclovir is an antiviral prodrug that is converted to the active compound penciclovir. It is primarily used for the treatment of herpes virus infections.[1][2][3] The safety and efficacy of pharmaceutical products are of paramount importance, making the identification and quantification of impurities a critical aspect of drug development and manufacturing.[4][5] Impurity profiling of active pharmaceutical ingredients (APIs) like famciclovir is essential to ensure product quality, safety, and compliance with regulatory standards such as those set by the International Council for Harmonisation (ICH).[1][6] Impurities can originate from the synthesis process, degradation of the drug substance, or interaction with excipients in the formulation.[1]
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation, identification, and quantification of known and potential impurities in famciclovir. The described method is stability-indicating, meaning it can effectively separate the main component from its degradation products.[7]
Experimental Protocols
Materials and Reagents
-
Famciclovir reference standard and impurity reference standards (e.g., Famciclovir Related Compound A, Famciclovir Related Compound B, 6-Chloro famciclovir, Propionyl famciclovir)[2][8]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this method. Data acquisition and processing should be performed using appropriate chromatography software.
Chromatographic Conditions
The following HPLC conditions are based on established methods for famciclovir impurity analysis:[2][7][9][10]
| Parameter | Value |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 4.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 35 | 70 | 30 |
| 40 | 70 | 30 |
| 42 | 95 | 5 |
| 50 | 95 | 5 |
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of famciclovir reference standard in the mobile phase A to obtain a concentration of approximately 0.5 mg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing known impurities at a concentration of approximately 0.1 mg/mL each in mobile phase A.
-
Spiked Sample Solution (for method development and validation): Spike the standard famciclovir solution with the impurity stock solution to achieve a final impurity concentration of approximately 0.1% relative to the famciclovir concentration.
-
Sample Solution: Prepare the famciclovir drug substance or a powdered tablet sample to a nominal concentration of 0.5 mg/mL in mobile phase A. Sonication may be required to ensure complete dissolution.[2]
Data Presentation
The following table summarizes the known impurities of famciclovir and their typical relative retention times (RRT) observed using the described HPLC method.
| Impurity Name | Relative Retention Time (RRT) |
| Famciclovir Related Compound A | ~ 0.20 |
| Famciclovir Related Compound B | ~ 0.50 |
| Famciclovir | 1.00 |
| 6-Chloro famciclovir | ~ 1.32 |
| Propionyl famciclovir | ~ 1.35 |
Table 2: Relative Retention Times of Famciclovir and its Impurities [2]
The method should be validated according to ICH guidelines to determine parameters such as linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[10][11][12] Representative LOD and LOQ values for famciclovir have been reported to be in the range of 0.03-0.4 µg/mL and 0.1-1.3 µg/mL, respectively, depending on the specific method and instrumentation.[12][13]
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the analytical method development and validation for famciclovir impurity profiling.
Famciclovir and its Related Impurities
The diagram below shows the structural relationship between famciclovir and some of its key process-related impurities.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Famciclovir Tablets USP Monograph Method Using a Purospher™ STAR RP-8 endcapped HPLC Column and UV Detection [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. rjptonline.org [rjptonline.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. QbD in HPLC method development for famciclovir. [wisdomlib.org]
- 12. impactfactor.org [impactfactor.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-Acetyl Famciclovir
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of N-Acetyl famciclovir, a known impurity and derivative of the antiviral drug famciclovir. The protocol is designed for research and reference purposes. Included are the necessary reagents, equipment, step-by-step procedures, and methods for purification and analysis. Additionally, quantitative data is presented in a structured table, and the experimental workflow and relevant biological pathway of famciclovir are illustrated using diagrams in the DOT language.
Introduction
Famciclovir is an antiviral prodrug that is converted in vivo to the active compound penciclovir.[1] It is primarily used for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1] this compound is a derivative of famciclovir characterized by the acetylation of the 2-amino group of the purine ring. While often considered an impurity in the manufacturing of famciclovir, the synthesis of such derivatives is of interest for reference standard generation, impurity profiling in drug development, and for exploring the structure-activity relationships of nucleoside analogs. This protocol details a method for the N-acetylation of famciclovir using acetic anhydride in pyridine.
Data Presentation
| Parameter | Value | Reference/Notes |
| Starting Material | Famciclovir | Purity: >98% |
| Product | This compound | 2-(2-(2-acetamido-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |
| Molecular Formula | C₁₆H₂₁N₅O₅ | |
| Molecular Weight | 363.37 g/mol | |
| Acetylating Agent | Acetic Anhydride | |
| Solvent/Catalyst | Pyridine | Anhydrous |
| Reaction Temperature | 0°C to Room Temperature | Controlled temperature to enhance selectivity |
| Reaction Time | 2-4 hours | Monitored by TLC |
| Purification Method | Extraction and Column Chromatography | Silica gel |
| Expected Yield | 70-85% (Theoretical) | Dependent on reaction scale and purity of starting material |
| Analytical Methods | TLC, HPLC, ¹H NMR, Mass Spectrometry | For reaction monitoring and product characterization |
Experimental Protocol: Synthesis of this compound
This protocol is based on general methods for the selective N-acetylation of purine nucleosides.[2]
Materials:
-
Famciclovir (C₁₄H₁₉N₅O₄, MW: 321.34 g/mol )
-
Acetic Anhydride ((CH₃CO)₂O, MW: 102.09 g/mol )
-
Pyridine (C₅H₅N), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (or other suitable solvent system for chromatography)
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve famciclovir (1.0 eq) in anhydrous pyridine (10-20 mL per gram of famciclovir).
-
Stir the solution at room temperature until the famciclovir is completely dissolved.
-
Cool the flask in an ice bath to 0°C.
-
-
Acetylation:
-
Slowly add acetic anhydride (1.1-1.5 eq) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes. The use of a slight excess of acetic anhydride ensures complete reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, and then let it warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., dichloromethane:methanol 95:5). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the flask again in an ice bath and quench the excess acetic anhydride by the slow addition of methanol (1-2 mL).
-
Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane.
-
Transfer the dichloromethane solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by silica gel column chromatography.
-
The appropriate solvent system for elution should be determined by TLC analysis of the crude product. A gradient of ethyl acetate in hexane is a common starting point.
-
Collect the fractions containing the pure product and combine them.
-
Evaporate the solvent under reduced pressure to yield pure this compound as a white to off-white solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS).
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Metabolic Activation of Famciclovir
Caption: Metabolic activation pathway of famciclovir to penciclovir triphosphate.
References
Application Note: Quantitative Analysis of N-Acetyl Famciclovir in Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famciclovir is an antiviral prodrug that is converted to the active compound penciclovir in the body. It is effective against various herpes viruses. During the synthesis and storage of famciclovir, process-related impurities and degradation products can arise. One such potential impurity is N-Acetyl famciclovir. Rigorous quantitative analysis of impurities in bulk drug substances is a critical component of quality control in the pharmaceutical industry to ensure the safety and efficacy of the final drug product.
This application note provides a detailed protocol for the quantitative analysis of this compound in famciclovir bulk drug using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be accurate, precise, and robust for routine quality control testing.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from the active pharmaceutical ingredient (API), famciclovir, and other related substances. Quantification is achieved by comparing the peak area of this compound in the sample solution to that of a certified reference standard of this compound at a known concentration.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (fully characterized)[1][2]
-
Famciclovir Bulk Drug Sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[3]
-
Potassium phosphate monobasic (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Instrumentation
-
HPLC system equipped with a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating famciclovir and its impurities.[3]
-
Data acquisition and processing software.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of this compound. These conditions are based on established methods for famciclovir and its related substances and may require optimization for specific instrumentation and columns.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic buffer, pH adjusted to 4.0 with phosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient program should be optimized to achieve separation. A starting point could be a linear gradient from 5% to 25% Mobile Phase B over 50 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C |
| Detection Wavelength | 220 nm for impurity analysis, as famciclovir and its related substances show absorbance at this wavelength.[4] |
| Injection Volume | 20 µL |
Preparation of Solutions
3.4.1. Mobile Phase A (Buffer Preparation)
-
Weigh and dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 0.02 M solution.
-
Adjust the pH of the solution to 4.0 ± 0.05 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
3.4.2. Standard Solution Preparation (this compound)
-
Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B, such as 95:5 v/v). This will be the Standard Stock Solution.
-
Further dilute the Standard Stock Solution with the diluent to achieve a final concentration of approximately 1 µg/mL. This will be the Working Standard Solution.
3.4.3. Sample Solution Preparation (Famciclovir Bulk Drug)
-
Accurately weigh about 100 mg of the Famciclovir bulk drug sample into a 100 mL volumetric flask.[3]
-
Dissolve in and dilute to volume with the diluent. This will be the Sample Stock Solution (concentration of approximately 1 mg/mL).
-
Filter a portion of the Sample Stock Solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
% this compound = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
References
Application Note: LC-MS/MS Method for the Characterization of N-Acetyl Famciclovir
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the characterization and quantification of N-Acetyl famciclovir, a known impurity of the antiviral drug famciclovir.[1][2] The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers, scientists, and professionals in drug development and quality control. The method utilizes a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer, offering high selectivity and sensitivity for the analysis of this compound in the presence of famciclovir and other related substances.
Introduction
Famciclovir is an antiviral prodrug that is converted to the active compound penciclovir in the body.[3][4][5] It is widely used for the treatment of herpes virus infections.[3][4][5] During the synthesis and storage of famciclovir, various impurities can be formed, one of which is this compound. The identification and quantification of such impurities are critical for ensuring the safety and efficacy of the final drug product.
This compound has a molecular formula of C₁₆H₂₁N₅O₅ and a molecular weight of 363.37 g/mol .[1][2] Due to its structural similarity to famciclovir, a highly selective analytical method is required for its characterization. LC-MS/MS offers the necessary specificity and sensitivity for this purpose. This application note presents a detailed protocol for the analysis of this compound, adapted from established methods for famciclovir and other nucleoside analogs.
Experimental
-
This compound reference standard
-
This compound-d4 (internal standard)[6]
-
Famciclovir reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
Standard Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (this compound-d4) in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Working Solution: Dilute the this compound-d4 stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation: For the analysis of this compound in a famciclovir drug substance or product, accurately weigh a sample and dissolve it in the diluent to achieve a target concentration within the calibration range. Spike all calibration standards and samples with the internal standard working solution to a final concentration of 100 ng/mL.
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Start at 5% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, return to 5% B in 0.1 minutes, and re-equilibrate for 3 minutes. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 364.2 | 176.1 | 100 | 20 |
| This compound-d4 | 368.2 | 176.1 | 100 | 20 |
| Famciclovir | 322.2 | 176.1 | 100 | 15 |
Note: The precursor ion for this compound is [M+H]⁺. The product ion is proposed based on the fragmentation of the purine moiety, which is a common fragmentation pathway for this class of compounds.
Data Analysis and Expected Performance
The concentration of this compound in the samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The performance of the method should be evaluated by assessing linearity, precision, accuracy, and sensitivity (limit of detection and quantification).
Table 4: Expected Method Performance Parameters (based on similar compounds)
| Parameter | Expected Range |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS characterization of this compound.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the characterization and quantification of this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is suitable for routine quality control of famciclovir drug substance and formulations, as well as for supporting drug metabolism and pharmacokinetic studies.
Signaling Pathway Diagram
Famciclovir is a prodrug that is metabolized to the active antiviral agent, penciclovir. The following diagram illustrates this metabolic activation pathway. This compound is an impurity and not part of the primary metabolic pathway.
Caption: Metabolic activation pathway of famciclovir to the active penciclovir triphosphate.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Famciclovir N-Acetyl Impurity | Axios Research [axios-research.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 5. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound-d4 | C16H21N5O5 | CID 162641384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyl famciclovir Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl famciclovir is a derivative of famciclovir, a potent antiviral prodrug. Understanding its solubility in common laboratory solvents is critical for a wide range of research and development activities, including in vitro assay development, formulation studies, and pharmacokinetic analysis. These application notes provide a summary of the solubility of the closely related compound, famciclovir, in dimethyl sulfoxide (DMSO), methanol, and ethanol, along with detailed protocols for determining solubility.
Quantitative Solubility Data of Famciclovir
The following table summarizes the reported solubility of famciclovir in DMSO, methanol, and ethanol. This data provides a valuable starting point for the preparation of stock solutions and experimental design.
| Solvent | Reported Solubility of Famciclovir |
| DMSO | Approximately 20 mg/mL[1], 64 mg/mL[2], ≥ 100 mg/mL[3] |
| Methanol | Freely soluble[4][5][6][7] |
| Ethanol | Approximately 10 mg/mL[1], 48 mg/mL[2], Sparingly soluble[4][5][7] |
Note: The term "freely soluble" generally indicates that the solubility is greater than 100 mg/mL. "Sparingly soluble" typically falls in the range of 10-33 mg/mL. The wide range in reported DMSO solubility may be due to different experimental conditions or the hygroscopic nature of DMSO, which can impact solubility. It is recommended to use fresh, anhydrous DMSO for the most consistent results.
Experimental Protocols
Two common methods for determining drug solubility are the kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of drug development and the required throughput.
Kinetic Solubility Assay Protocol
This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of many compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer. The protocol below is a general guideline and can be adapted for organic solvents.
Materials and Equipment:
-
Test Compound (e.g., this compound)
-
Anhydrous DMSO
-
Methanol, Ethanol
-
96-well microtiter plates (UV-transparent for UV detection)
-
Plate shaker
-
Centrifuge with plate rotor
-
UV/Vis plate reader or HPLC-UV
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with the desired solvent (DMSO, methanol, or ethanol).
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) on a plate shaker for a set period (e.g., 2 hours) to allow for equilibration.
-
Precipitation Observation (Optional): Visually inspect the wells for any precipitate formation.
-
Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any undissolved compound.
-
Quantification: Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the absorbance at the compound's λmax using a UV/Vis plate reader. Alternatively, analyze the supernatant by HPLC-UV.
-
Data Analysis: Determine the concentration of the dissolved compound in the supernatant by comparing the absorbance to a standard curve of the compound prepared in the same solvent. The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assay Protocol
This method determines the solubility of a compound at equilibrium and is considered the "gold standard." It is a lower-throughput method often used in later-stage drug development.
Materials and Equipment:
-
Test Compound (solid form)
-
DMSO, Methanol, Ethanol
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC-UV system
Procedure:
-
Sample Preparation: Add an excess amount of the solid test compound to a glass vial containing a known volume of the solvent (DMSO, methanol, or ethanol).
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Shake the samples for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visual Representations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. enamine.net [enamine.net]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes and Protocols for Forced Degradation Studies of N-Acetyl Famciclovir
Introduction
N-Acetyl famciclovir is a key impurity and a metabolite of famciclovir, an antiviral drug used to treat herpes virus infections.[1][2] Famciclovir itself is a prodrug that is converted to the active compound penciclovir in the body.[3][4] Understanding the degradation pathways and stability of this compound under various stress conditions is crucial for drug development, formulation, and ensuring the safety and efficacy of the final pharmaceutical product. Forced degradation studies, or stress testing, are essential to identify potential degradation products and to develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[5][6]
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on this compound. The protocols are adapted from established methods for famciclovir and are designed to be performed in a research and development setting.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), ACS grade
-
Sodium hydroxide (NaOH), ACS grade
-
Hydrogen peroxide (H₂O₂), 30% solution, ACS grade
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄), HPLC grade
-
Orthophosphoric acid, ACS grade
-
Water, HPLC grade or distilled water
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
Analytical balance
-
pH meter
-
Water bath or oven for thermal degradation
-
Photostability chamber
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acidic Solution (1N HCl): Prepare by diluting concentrated HCl with water.
-
Basic Solution (1N NaOH): Prepare by dissolving NaOH pellets in water.
-
Oxidizing Agent (3% H₂O₂): Prepare by diluting 30% H₂O₂ with water.
4. Forced Degradation Procedures
For each condition, a control sample should be prepared by diluting the stock solution with the mobile phase to the final concentration without subjecting it to the stress condition.
4.1 Acid Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 1N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 2 hours) or until significant degradation is observed.[7]
-
After the incubation period, neutralize the solution with an equivalent amount of 1N NaOH.
-
Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
4.2 Base Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 1N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 2 hours) or until significant degradation is observed.[8]
-
After the incubation period, neutralize the solution with an equivalent amount of 1N HCl.
-
Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis.
4.3 Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period or until significant degradation is observed.
-
Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.
4.4 Thermal Degradation
-
Place the solid this compound powder in an oven maintained at a high temperature (e.g., 105°C) for a specified period (e.g., 6 hours).[8]
-
Alternatively, heat the stock solution in a water bath.
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the solid sample in a suitable solvent and dilute it with the mobile phase to the desired concentration for HPLC analysis.
4.5 Photolytic Degradation
-
Expose the this compound stock solution to a photostability chamber that provides exposure to UV and visible light for a specified duration (e.g., 12 hours).[8]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the solution with the mobile phase to the appropriate concentration for HPLC analysis.
Analytical Method for Degradation Products
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. The following method is a recommended starting point, which may require optimization.
HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Methanol: 0.01M KH₂PO₄ buffer (pH 3.0, adjusted with orthophosphoric acid) (35:65, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 242 nm[7] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Data Presentation
The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | % Assay of this compound | % Degradation | Number of Degradation Products | Peak Area of Major Degradant |
| Acid Hydrolysis | 1N HCl, RT, 2h | ||||
| Base Hydrolysis | 1N NaOH, RT, 2h | ||||
| Oxidative Degradation | 3% H₂O₂, RT, 24h | ||||
| Thermal Degradation | 105°C, 6h (Solid) | ||||
| Photolytic Degradation | UV/Vis light, 12h | ||||
| Control | No Stress |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathway of this compound
Caption: A potential degradation pathway for this compound.
Discussion and Interpretation
The forced degradation studies will provide valuable insights into the stability of this compound.
-
Acid and Base Hydrolysis: These conditions are expected to cause hydrolysis of the ester groups in the side chain, leading to the formation of desacetylated impurities. The N-acetyl group on the purine ring may also be susceptible to hydrolysis under more stringent conditions.
-
Oxidative Degradation: The purine ring system is often susceptible to oxidation, which could lead to the formation of N-oxides or other related impurities.
-
Thermal and Photolytic Degradation: These conditions can provide information on the intrinsic stability of the molecule and its sensitivity to heat and light, which is crucial for determining appropriate storage and handling conditions.
The development of a robust, stability-indicating HPLC method is paramount for the successful outcome of these studies. The method must be able to resolve the parent this compound peak from all process-related impurities and degradation products. Further characterization of the major degradation products using techniques like mass spectrometry (MS) is recommended to elucidate their structures and understand the degradation pathways more comprehensively.[8]
References
- 1. Famciclovir N-Acetyl Impurity | Axios Research [axios-research.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. rjptonline.org [rjptonline.org]
- 8. impactfactor.org [impactfactor.org]
Application Notes and Protocols for the Pharmacokinetic Analysis of Famciclovir using N-Acetyl Famciclovir-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famciclovir is an orally administered prodrug that undergoes rapid and extensive first-pass metabolism to its active antiviral compound, penciclovir.[1][2] Accurate and robust bioanalytical methods are crucial for the evaluation of the pharmacokinetic properties of famciclovir and its active metabolite. This document provides detailed application notes and protocols for the quantitative analysis of penciclovir in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and N-Acetyl Famciclovir-d4 as a stable isotope-labeled internal standard.
The use of a deuterated internal standard, such as this compound-d4, is the preferred method for quantitative bioanalysis using LC-MS/MS. It ensures high accuracy and precision by compensating for variability in sample preparation, injection volume, and matrix effects during ionization.
Metabolic Pathway of Famciclovir
Famciclovir is designed as a prodrug to enhance the oral bioavailability of penciclovir. Following oral administration, famciclovir is absorbed and undergoes rapid deacetylation and oxidation in the intestinal wall and liver to form penciclovir. Penciclovir is the pharmacologically active moiety that inhibits viral DNA synthesis. The metabolic cascade is a critical aspect of famciclovir's pharmacokinetic profile.
Experimental Protocols
Bioanalytical Method for Penciclovir in Human Plasma using LC-MS/MS
This protocol outlines a validated method for the quantification of penciclovir in human plasma using this compound-d4 as an internal standard.
a. Materials and Reagents
-
Penciclovir reference standard
-
This compound-d4 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free, heparinized)
b. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
c. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of penciclovir and this compound-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the penciclovir stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Controls: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
d. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound-d4).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
e. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
f. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Penciclovir: m/z 254.1 -> 152.1 this compound-d4: m/z 368.2 -> 224.1 (projected) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The MRM transition for this compound-d4 is a projected value and should be optimized during method development.
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the pharmacokinetic analysis of famciclovir.
Data Presentation: Pharmacokinetic Parameters of Penciclovir
The following table summarizes typical pharmacokinetic parameters of penciclovir in healthy adult humans following a single oral dose of 500 mg famciclovir. These values are compiled from published literature and serve as a reference.[3]
| Parameter | Symbol | Mean Value | Unit |
| Maximum Plasma Concentration | Cmax | 3.3 | µg/mL |
| Time to Maximum Concentration | Tmax | 0.9 | hours |
| Area Under the Curve (0-inf) | AUC0-inf | 8.5 | µg*h/mL |
| Elimination Half-life | t1/2 | 2.3 | hours |
| Oral Bioavailability | F | ~77 | % |
Conclusion
The described LC-MS/MS method, utilizing this compound-d4 as an internal standard, provides a robust and reliable approach for the pharmacokinetic analysis of famciclovir. The detailed protocol and workflow diagrams offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these guidelines will ensure the generation of high-quality data essential for the development and regulatory submission of famciclovir-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry for the determination of penciclovir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Preparation of N-Acetyl Famciclovir Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl famciclovir is a key impurity and metabolite of famciclovir, an antiviral prodrug used in the treatment of herpes virus infections.[1][2][3] Accurate quantification of this compound is crucial for impurity profiling, pharmacokinetic studies, and quality control of famciclovir drug products. This document provides a detailed protocol for the preparation of this compound standard solutions for use in analytical method development, validation, and routine sample analysis.
Materials and Equipment
2.1. Reagents:
-
This compound reference standard (Purity ≥98%)
-
Dimethyl sulfoxide (DMSO), HPLC grade or equivalent
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
0.1% Formic acid in water (optional, for LC-MS applications)
-
0.1% Formic acid in acetonitrile (optional, for LC-MS applications)
2.2. Equipment:
-
Analytical balance (4 or 5 decimal places)
-
Volumetric flasks (Class A: 1 mL, 5 mL, 10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes (calibrated) and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator bath
-
Amber glass vials with screw caps
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
Experimental Protocols
3.1. Solvent Selection and Solubility Considerations
While specific solubility data for this compound is not extensively published, the solubility of the parent drug, famciclovir, provides guidance. Famciclovir is freely soluble in methanol and acetone, and sparingly soluble in ethanol.[4] For analytical standard preparation, a solvent that provides good solubility and is compatible with the intended analytical technique (e.g., HPLC, LC-MS) is essential.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is recommended as the initial solvent for preparing a high-concentration stock solution due to its strong solubilizing power for a wide range of organic molecules.
-
Alternative Solvents: Methanol and acetonitrile are also suitable solvents, particularly for direct compatibility with reversed-phase chromatography.
3.2. Preparation of a 1 mg/mL Primary Stock Solution
-
Weighing: Accurately weigh approximately 10 mg of this compound reference standard into a clean, dry weighing boat using a calibrated analytical balance.
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 7-8 mL of DMSO (or the chosen solvent) to the volumetric flask.
-
Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer for 30-60 seconds to aid dissolution. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Then, add the solvent dropwise to bring the final volume to the 10 mL mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the stock solution to a clearly labeled amber glass vial. Store the primary stock solution at -20°C for long-term stability.[5]
3.3. Preparation of Working Standard Solutions
Working standard solutions are prepared by serially diluting the primary stock solution. The following table outlines a suggested dilution scheme to prepare a calibration curve. The final concentrations can be adjusted based on the expected concentration range of the analyte in the samples and the sensitivity of the analytical instrument.
Table 1: Preparation of Working Standard Solutions from a 1 mg/mL Stock
| Working Standard ID | Volume of Stock/Previous Standard | Dilution Solvent Volume | Final Concentration (µg/mL) |
| WS-1 | 1 mL of 1 mg/mL Stock | 9 mL | 100 |
| WS-2 | 1 mL of WS-1 | 9 mL | 10 |
| WS-3 | 1 mL of WS-2 | 9 mL | 1 |
| WS-4 | 0.5 mL of WS-2 | 4.5 mL | 1 |
| WS-5 | 1 mL of WS-3 | 9 mL | 0.1 |
| WS-6 | 0.5 mL of WS-3 | 4.5 mL | 0.1 |
| WS-7 | 1 mL of WS-5 | 9 mL | 0.01 |
Note: The dilution solvent should be the same as the initial mobile phase of the chromatographic method to avoid peak distortion. For example, if the HPLC method starts with 90% water and 10% acetonitrile, use this mixture as the diluent.
Quality Control and Verification
The accuracy of the prepared standard solutions is critical for reliable quantitative analysis. It is recommended to perform the following checks:
-
Visual Inspection: Ensure all solutions are clear, colorless, and free of any particulate matter.
-
Chromatographic Purity Check: Inject the highest concentration standard into the analytical system to confirm the purity of the reference standard and the absence of any degradation products.
-
Calibration Curve Linearity: After preparing the serial dilutions, inject them into the analytical instrument and plot the response (e.g., peak area) against the concentration. The coefficient of determination (r²) should be ≥ 0.995.
Safety Precautions
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents for detailed safety information.
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for this compound Standard Solution Preparation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Acetyl Famciclovir Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield and purity of N-Acetyl famciclovir synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound in the context of famciclovir synthesis?
A1: this compound is an acetylated derivative of famciclovir. While famciclovir itself is a diacetyl ester prodrug of penciclovir, "this compound" can refer to an N-acetylated intermediate used in some synthetic routes or a potential impurity formed during the synthesis of famciclovir. For instance, N2-acetyl-7-benzylguanine can be a starting material in famciclovir synthesis[1][2]. A compound listed as "this compound" with the molecular formula C₁₆H₂₁N₅O₅ is also cataloged as a famciclovir impurity[3].
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges in synthesizing this compound, or in N-acetylation steps of related purine analogues, include:
-
Low Yield: Incomplete reaction or formation of side products can significantly reduce the yield.
-
Side Product Formation: The presence of multiple reactive sites (amino and hydroxyl groups) can lead to the formation of undesired O-acetylated or di-acetylated products.
-
Regioselectivity: In syntheses starting from a purine core, achieving selective alkylation at the desired N-9 position over the N-7 position is a common hurdle, which in turn affects the yield of the correct isomer[4].
-
Purification: Separating the desired N-Acetyl product from unreacted starting materials, the acetylating agent, and structurally similar side products can be challenging.
Q3: Which acetylating agents are commonly used for N-acetylation of purine derivatives?
A3: Acetic anhydride is a frequently used acetylating agent for this type of transformation, often in the presence of a base and a catalyst[4][5]. The choice of acetylating agent and reaction conditions is critical for achieving high selectivity and yield.
Q4: How can I improve the selectivity of N-acetylation over O-acetylation?
A4: Selective N-acetylation in the presence of hydroxyl groups can be achieved by carefully controlling the reaction conditions. Lowering the reaction pH can increase the selectivity for N-acetylation as the more basic amino group is preferentially acetylated[6]. Additionally, the choice of solvent and the rate of addition of the acetylating agent can influence selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient activation of the acetylating agent. | Add a catalyst such as 4-dimethylaminopyridine (DMAP) to increase the reaction rate. Other catalysts like HOBt or HOSu have also been shown to enhance yields in N-acylation reactions[7]. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. A temperature range of 25-30°C has been reported for a similar acetylation step in famciclovir synthesis[5]. | |
| Formation of O-Acetylated Byproducts | Hydroxyl groups on the side chain are competing with the amino group for acetylation. | Control the reaction pH. A lower pH can favor N-acetylation[6]. Also, consider using a milder acetylating agent or a protecting group strategy for the hydroxyl functions if selectivity remains an issue. |
| Formation of Di-acetylated Byproducts | Excessive amount of acetylating agent or prolonged reaction time. | Carefully control the stoichiometry of the acetylating agent (e.g., acetic anhydride). Perform time-course experiments to determine the optimal reaction time that maximizes the formation of the mono-N-acetylated product. |
| Difficult Purification | Co-elution of the product with starting material or byproducts. | Optimize the chromatographic purification method. Consider using a different solvent system or a different stationary phase. Recrystallization from a suitable solvent, such as methanol, has been used to purify famciclovir and may be applicable[5]. |
| Presence of N-7 Isomer | Lack of regioselectivity during the alkylation of the purine ring in an earlier step. | In synthetic routes involving the alkylation of a purine, careful control of reaction conditions is crucial to favor the formation of the desired N-9 isomer. The choice of base and solvent can significantly impact the N-9/N-7 ratio[4]. |
Experimental Protocols
Protocol 1: N-Acetylation of a 2-Aminopurine Precursor
This protocol is a generalized procedure based on methods reported for the acetylation of related compounds in famciclovir synthesis[4][5].
Materials:
-
2-amino-9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purine (diol precursor)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Acetic Anhydride
-
5% Sodium Hydroxide solution
-
Saturated brine solution
-
Anhydrous Sodium Sulfate
-
Methanol
Procedure:
-
Dissolve the diol precursor (1 equivalent) in dichloromethane in a dry reaction flask.
-
Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP.
-
Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature between 0-5°C.
-
Allow the reaction to stir at room temperature for 10-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
Neutralize the solution by the slow addition of a 5% sodium hydroxide solution.
-
Separate the organic layer and wash it sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent like methanol to obtain the N-acetylated product.
Data Presentation
Table 1: Impact of Reaction Parameters on N-Acetylation Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | None | DMAP (catalytic) | HOSu (1 equiv.) | The use of a catalyst (Condition B & C) is expected to significantly increase the reaction rate and yield compared to no catalyst (Condition A)[7]. |
| Temperature | 0°C | 25°C | 50°C | Moderate temperature (Condition B) is likely optimal. Lower temperatures (Condition A) may lead to slow or incomplete reactions, while higher temperatures (Condition C) can increase the formation of side products. |
| Acetic Anhydride (equiv.) | 1.1 | 2.2 | 3.0 | A slight excess (Condition A) is often sufficient. Higher equivalents (Condition B & C) increase the risk of di-acetylation and other side reactions. |
| pH | Not controlled | Neutral (pH ~7) | Acidic (pH ~5-6) | A slightly acidic pH (Condition C) may improve the selectivity for N-acetylation over O-acetylation[6]. |
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine and a cyclic side chain precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. issplc.com [issplc.com]
- 5. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 6. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of N-Acetyl Famciclovir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of N-Acetyl famciclovir.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is an N-acetylated derivative of the antiviral drug famciclovir. It is often encountered as a process-related impurity during the synthesis of famciclovir or can be a target molecule for research purposes.[1][2] The purification of this compound presents challenges due to its structural similarity to famciclovir and other related impurities, often leading to co-elution in chromatographic methods and difficulties in selective crystallization. Its polar nature can also contribute to tailing and poor peak shape in reversed-phase chromatography.
Q2: What are the common impurities that I might encounter when purifying this compound?
When purifying this compound, you are likely to encounter impurities from the famciclovir synthesis route. These can include:
-
Famciclovir: The parent drug is the most common impurity.
-
Famciclovir Related Compound A and B: These are known impurities of famciclovir and may be present in the reaction mixture.
-
6-Chloro famciclovir and Propionyl famciclovir: These are other process-related impurities of famciclovir.
-
Degradation Products: Famciclovir and its derivatives can degrade under acidic, alkaline, and oxidative conditions, leading to a variety of degradation products.[3][4]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of this compound. A well-developed HPLC method can separate this compound from the parent drug and other related impurities. Other techniques such as Thin Layer Chromatography (TLC) can be used for rapid, qualitative analysis.
Troubleshooting Guides
Chromatographic Purification
Issue 1: Poor separation between this compound and famciclovir on a C18 column.
-
Question: I am using a standard C18 column, but this compound and famciclovir are co-eluting. How can I improve the resolution?
-
Answer:
-
Modify the Mobile Phase:
-
pH Adjustment: The charge state of both molecules can be manipulated by adjusting the pH of the mobile phase. Experiment with a pH range of 3-5. A lower pH can sometimes improve the retention and selectivity of purine derivatives.
-
Organic Modifier: Vary the organic modifier (e.g., acetonitrile vs. methanol). Acetonitrile often provides better selectivity for polar compounds.
-
Ion-Pair Reagents: For highly polar compounds that are difficult to retain, consider using an ion-pair reagent like heptafluorobutyric acid (HFBA) at a low concentration (0.05-0.1%).
-
-
Change the Stationary Phase:
-
If modifying the mobile phase is insufficient, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded column might offer different interactions and improve separation.
-
-
Gradient Optimization: A shallower gradient around the elution time of the two compounds can increase resolution.
-
Issue 2: Peak tailing and poor peak shape for this compound.
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Secondary Interactions: Peak tailing for amine-containing compounds like this compound is often due to secondary interactions with residual silanols on the silica backbone of the stationary phase.
-
Use an End-capped Column: Ensure you are using a high-quality, end-capped C18 column.
-
Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (TEA) (0.1%), to the mobile phase to block the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Low Buffer Concentration: Inadequate buffering of the mobile phase can lead to peak tailing. Ensure your buffer concentration is sufficient (typically 20-50 mM).
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol is adapted from established methods for famciclovir and its impurities and is a good starting point for analysis.[5][6]
| Parameter | Condition |
| Column | Purospher™ STAR RP-8 endcapped (5 µm) 250 x 4.6 mm, or equivalent |
| Mobile Phase A | 2.72 g/L of monobasic potassium phosphate in water, adjust pH to 4.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 50 °C |
| Injection Volume | 10 µL |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 25 | 50 | 50 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Protocol 2: Recrystallization for Purification of this compound
This is a general protocol that should be optimized based on the specific impurity profile and solubility characteristics of your sample. Famciclovir is known to be freely soluble in methanol and acetone, and sparingly soluble in ethanol.[1][7]
-
Solvent Selection:
-
Perform small-scale solubility tests to identify a suitable solvent system. An ideal system is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Consider solvent mixtures, such as methanol/water or acetone/isopropanol.
-
-
Dissolution:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution through a pre-heated funnel with celite or filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath or refrigerator.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum at a temperature that will not cause degradation or melting. Be aware that famciclovir has a melting point that can be below the boiling point of water when wet.[8]
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common HPLC purification issues.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. rjptonline.org [rjptonline.org]
- 4. impactfactor.org [impactfactor.org]
- 5. tsijournals.com [tsijournals.com]
- 6. QbD in HPLC method development for famciclovir. [wisdomlib.org]
- 7. uspnf.com [uspnf.com]
- 8. mdpi.com [mdpi.com]
Resolving Chromatographic Peaks of Famciclovir and N-Acetyl Famciclovir: A Technical Support Guide
For researchers, scientists, and drug development professionals working with famciclovir, achieving adequate chromatographic resolution of the active pharmaceutical ingredient (API) from its related compounds is critical for accurate analysis and quality control. One key related substance is N-Acetyl famciclovir, also known as Famciclovir Related Compound F. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of famciclovir and this compound.
Troubleshooting Guide: Poor Peak Resolution
Poor resolution between famciclovir and this compound can manifest as overlapping peaks, broad peaks, or tailing peaks. The following guide provides a systematic approach to diagnosing and resolving these issues.
Question: We are observing poor resolution between the famciclovir and this compound peaks. What are the potential causes and how can we improve the separation?
Answer:
Poor resolution between famciclovir and this compound can stem from several factors related to the HPLC/UPLC method, column chemistry, and sample preparation. A logical troubleshooting workflow can help identify and rectify the issue.
Troubleshooting Workflow for Poor Peak Resolution
N-Acetyl famciclovir stability under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Acetyl famciclovir under various storage conditions. The information is primarily based on studies of famciclovir, a structurally related compound, and should serve as a foundational resource for designing and troubleshooting your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While specific stability data for this compound is not extensively available, general recommendations for famciclovir and related nucleoside analogues suggest storage in a cool, dry place, protected from light.[1] For famciclovir tablets, storage at room temperature between 20 and 25 degrees Celsius (68 and 77 degrees Fahrenheit) is recommended.[2] Stock solutions of famciclovir are often recommended to be stored at -20°C for long-term stability, with aqueous solutions being prepared fresh.[3] Given that this compound is often handled as a reference standard, it is crucial to adhere to the storage conditions specified by the supplier.[4][5][6][7][8][9]
Q2: What are the potential degradation pathways for this compound?
Based on forced degradation studies of famciclovir, this compound is likely susceptible to degradation under acidic, alkaline, and oxidative conditions.[10][11][12] The primary degradation pathway for famciclovir involves hydrolysis of the diacetyl ester groups to form the active drug, penciclovir.[13] this compound, having an additional acetyl group on the purine ring, may also undergo hydrolysis of this N-acetyl group, particularly under acidic or basic conditions.
Q3: What analytical methods are suitable for assessing the stability of this compound?
Stability-indicating high-performance liquid chromatography (HPLC) methods are the most common and effective techniques for analyzing the stability of famciclovir and its related compounds.[10][11][14][15] These methods can separate the parent compound from its degradation products, allowing for accurate quantification. Key features of a suitable HPLC method include:
-
Column: A reversed-phase C18 column is frequently used.[10][11]
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[10][11]
-
Detection: UV detection is commonly used, with wavelengths around 220 nm or 242 nm being effective for famciclovir.[10][11]
Liquid chromatography-mass spectrometry (LC-MS) can be used to characterize the degradation products formed during stability studies.[12]
Q4: How do I conduct a forced degradation study for this compound?
Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[16][17] A typical forced degradation study involves exposing the this compound sample to various stress conditions, including:
-
Acid Hydrolysis: Treatment with an acid such as 1M HCl at room temperature.[10]
-
Base Hydrolysis: Treatment with a base such as 0.1M NaOH at room temperature.[10]
-
Oxidative Degradation: Exposure to an oxidizing agent like 30% hydrogen peroxide.[12]
-
Thermal Degradation: Heating the sample at a high temperature, for example, 105°C.[12]
-
Photolytic Degradation: Exposing the sample to UV light.
The extent of degradation is then analyzed using a suitable analytical method like HPLC. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the analytical method can effectively separate the degradation products from the parent compound.[16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in my HPLC chromatogram. | - Contamination of the sample or solvent.- Presence of previously unknown degradation products.- Interaction with excipients (if in a formulation). | - Run a blank to check for solvent contamination.- Use a fresh, high-purity sample.- If degradation is suspected, use LC-MS to identify the unknown peaks.- Analyze the placebo formulation to rule out excipient interference. |
| Significant degradation is observed under recommended storage conditions. | - The recommended storage conditions are not suitable for your specific formulation or purity profile.- Exposure to light, humidity, or temperature fluctuations during handling. | - Re-evaluate the storage conditions by conducting a long-term stability study.- Ensure proper handling and storage in well-sealed, light-resistant containers.- Consider the use of desiccants if humidity is a concern. |
| Poor recovery of the active substance. | - Incomplete extraction of the analyte from the sample matrix.- Adsorption of the analyte onto container surfaces.- Significant degradation has occurred. | - Optimize the sample preparation and extraction procedure.- Use silanized glassware or low-adsorption vials.- Re-analyze the sample using a validated stability-indicating method to confirm degradation. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol is adapted from established methods for famciclovir and should be optimized for this compound.[10][12][15]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1M HCl. Keep at room temperature for a specified period (e.g., 2 hours). Neutralize the solution with 1M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1M NaOH. Keep at room temperature for a specified period (e.g., 2 hours). Neutralize the solution with 0.1M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Store the solid this compound in a hot air oven at a specified temperature (e.g., 105°C) for a defined duration (e.g., 6 hours). Dissolve the stressed solid in the solvent before analysis.
-
Photolytic Degradation: Expose the solid this compound to a UV light source for a specific duration. Dissolve the stressed solid in the solvent before analysis.
3. Sample Analysis:
-
Dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
4. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and, if possible, characterize the major degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Famciclovir
| Stress Condition | Reagent/Parameter | Duration | Degradation (%) | Reference |
| Acidic | 1N HCl | 2 hours | 12.4 | [12] |
| Alkaline | 1N NaOH | - | 13.5 | [12] |
| Oxidative | 30% H₂O₂ | - | 15.0 | [12] |
| Thermal | 105°C | 6 hours | 3.3 | [12] |
| Reductive | Sodium bisulfate | - | 2.8 | [12] |
Note: This data is for famciclovir and serves as an indication of potential degradation for this compound.
Visualizations
Caption: Workflow for a typical stability study.
Caption: Potential degradation pathways of famciclovir.
References
- 1. hivclinic.ca [hivclinic.ca]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Famciclovir N-Acetyl Impurity | Axios Research [axios-research.com]
- 5. pharmaceresearch.com [pharmaceresearch.com]
- 6. veeprho.com [veeprho.com]
- 7. Famciclovir N-Acetyl Impurity [sincopharmachem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
- 13. drugs.com [drugs.com]
- 14. Stability-indicating methods for the determination of famciclovir in the presence of its alkaline-induced degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. pnrjournal.com [pnrjournal.com]
- 17. researchgate.net [researchgate.net]
minimizing the formation of N-Acetyl famciclovir during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the N-Acetyl famciclovir impurity during the synthesis of famciclovir.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is a common process-related impurity in the synthesis of famciclovir. Its chemical name is 2-[2-(2-Acetamido-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate[1][2]. It is formed by the acetylation of the exocyclic 2-amino group on the purine ring of famciclovir[1][2]. This side reaction typically occurs during the O-acetylation step of the famciclovir synthesis, where the hydroxyl groups of the side chain are esterified.
Q2: At which stage of the famciclovir synthesis is the N-Acetyl impurity most likely to form?
A2: The this compound impurity is most likely generated during the O-acetylation of the diol precursor of famciclovir. A common synthetic route involves the use of acetic anhydride in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the diacetate ester side chain[3]. While the primary goal is to acetylate the hydroxyl groups (O-acetylation), the 2-amino group on the purine ring can also be acetylated (N-acetylation) under these conditions, leading to the formation of the impurity.
Q3: Why is it important to control the levels of this compound?
A3: Controlling impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. Regulatory agencies like the FDA and EMA have strict guidelines on the qualification and acceptable limits of impurities in drug substances. The presence of this compound can potentially affect the safety and efficacy of the final drug product. Therefore, minimizing its formation is essential for ensuring the quality and purity of famciclovir.
Q4: What are the general strategies to minimize the formation of this compound?
A4: General strategies to minimize N-acetylation include:
-
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and the stoichiometry of reagents during the acetylation step can significantly influence the selectivity of O-acetylation over N-acetylation.
-
Use of Protecting Groups: Protecting the 2-amino group of the purine ring before the acetylation step and subsequently deprotecting it can prevent N-acetylation. However, this adds extra steps to the synthesis.
-
Alternative Acetylating Agents and Catalysts: Investigating different acetylating agents and catalysts that offer higher selectivity for O-acetylation may be beneficial.
-
pH Control: In some cases, controlling the pH of the reaction mixture can influence the relative nucleophilicity of the amino and hydroxyl groups, thereby affecting the selectivity of acetylation[4].
-
Purification Methods: Employing robust purification techniques such as recrystallization or chromatography to effectively remove the this compound impurity from the final product[5].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during famciclovir synthesis related to the formation of the N-Acetyl impurity.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High levels of this compound detected in the crude product. | Non-selective acetylation conditions. | 1. Temperature Control: Lowering the reaction temperature during the acetylation step may decrease the rate of N-acetylation more than O-acetylation. 2. Reagent Stoichiometry: Carefully control the stoichiometry of acetic anhydride. Using a minimal excess of the acetylating agent can help reduce side reactions. 3. Base Selection: The choice of base can influence the nucleophilicity of the 2-amino group. Consider exploring weaker bases or hindered bases that may favor O-acetylation. |
| Difficulty in removing this compound by standard recrystallization. | Similar solubility profiles of famciclovir and the N-Acetyl impurity. | 1. Solvent Screening: Conduct a systematic solvent screening for recrystallization. A solvent system where the solubility of famciclovir and the impurity have a significant difference with temperature is ideal. Consider binary or ternary solvent mixtures. A patent for a related compound suggests that a mixed solvent of an organic solvent and water can be effective in separating isomers, a principle that could be applied here[5]. 2. Anti-Solvent Addition: Explore anti-solvent crystallization, where a solvent in which the impurity is more soluble is added to a solution of the crude product. |
| Co-elution of this compound with famciclovir during chromatographic purification. | Inadequate chromatographic conditions. | 1. Column and Mobile Phase Optimization: Screen different stationary phases (e.g., C18, C8, phenyl-hexyl) and mobile phase compositions. A gradient elution may be necessary to achieve baseline separation. The USP monograph for famciclovir specifies HPLC conditions for impurity profiling which can be a good starting point[6]. 2. Preparative HPLC: If analytical scale optimization is successful, preparative HPLC can be a viable, albeit more expensive, option for removing the impurity. |
Experimental Protocols
Protocol 1: O-Acetylation of 2-amino-9-(4-hydroxy-3-(hydroxymethyl)butyl)purine
This protocol is a general representation of the O-acetylation step where N-acetylation can occur as a side reaction. Optimization of these parameters is recommended to minimize impurity formation.
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the diol precursor (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, ethyl acetate).
-
Addition of Base and Catalyst: Add triethylamine (2.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution and stir.
-
Addition of Acetylating Agent: Cool the reaction mixture to 0-5 °C. Slowly add acetic anhydride (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, TLC) to determine the consumption of the starting material and the formation of famciclovir and the N-Acetyl impurity.
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
This is a general protocol for the purification of crude famciclovir. The choice of solvent is critical and should be determined experimentally.
-
Solvent Selection: Identify a suitable solvent or solvent system in which famciclovir has high solubility at elevated temperatures and low solubility at room temperature or below, while the this compound impurity has different solubility characteristics.
-
Dissolution: Dissolve the crude famciclovir in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified famciclovir crystals under vacuum.
Visualizations
Caption: Synthetic pathway showing the desired O-acetylation to form famciclovir and the undesired N-acetylation side reaction leading to the this compound impurity.
Caption: A logical workflow for troubleshooting and minimizing the this compound impurity.
References
- 1. alentris.org [alentris.org]
- 2. Famciclovir N-Acetyl Impurity : Venkatasai Life Sciences [venkatasailifesciences.com]
- 3. issplc.com [issplc.com]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6761767B2 - Production method of famciclovir and production and crystallization method of intermediate therefor - Google Patents [patents.google.com]
- 6. uspnf.com [uspnf.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting tests for famciclovir related substances. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities and degradation products of famciclovir?
A1: Famciclovir impurities can originate from the manufacturing process or as degradation products formed during storage or under stress conditions. Common related substances include process-related impurities and degradation products formed through hydrolysis (acidic and alkaline), oxidation, and photolysis.[1][2] Specific degradation products can be identified and characterized using techniques like LC-MS.[3]
Q2: What are the typical chromatographic methods for analyzing famciclovir and its related substances?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common methods for the determination of famciclovir and its related substances.[1][3][4][5][6] These methods offer good separation and quantification of the active pharmaceutical ingredient (API) from its impurities.
Q3: What are forced degradation studies and why are they important for famciclovir?
A3: Forced degradation studies, or stress testing, are conducted to intentionally degrade the famciclovir sample under various conditions such as acid, base, oxidation, heat, and light.[1][4] These studies are crucial for developing stability-indicating analytical methods that can accurately measure the drug substance in the presence of its degradation products, which is a regulatory requirement.[1][4]
Troubleshooting Guide
Chromatography Issues
Q4: I am observing poor peak shape (tailing or fronting) for the famciclovir peak. What could be the cause and how can I resolve it?
A4: Poor peak shape in HPLC analysis can be caused by several factors. Here are some common causes and solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Degradation: The column may be nearing the end of its lifespan. If the peak shape does not improve with other adjustments, consider replacing the column.[7]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like famciclovir. Ensure the mobile phase pH is properly adjusted and buffered. For famciclovir, a pH of around 3.0 is often used with a phosphate buffer.[1]
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a competitor, like a small amount of triethylamine, to the mobile phase can sometimes mitigate this.
Q5: My retention times are shifting between injections. What should I do?
A5: Retention time variability can compromise the reliability of your results. Consider the following troubleshooting steps:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting the injection sequence.[7] A longer equilibration time may be necessary, especially after a gradient run.
-
Pump Issues: Inconsistent mobile phase composition due to pump malfunction can lead to shifting retention times. Check the pump for leaks and ensure it is delivering a consistent flow rate. You can check the flow rate of each pump individually by collecting the eluent in a graduated cylinder over a set time.[7]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended for robust methods.[8]
Q6: I am not seeing good separation between famciclovir and its related substances. How can I improve the resolution?
A6: Achieving adequate resolution is critical for accurately quantifying related substances. Here are some strategies to improve separation:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact resolution.[1][4][5] A systematic approach, like running a gradient elution first, can help in finding the optimal isocratic conditions.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different column with a different stationary phase chemistry (e.g., a different C18 column or a phenyl-hexyl column) may provide the necessary selectivity.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[8]
Forced Degradation Study Issues
Q7: I have subjected my famciclovir sample to stress conditions, but I am not observing any significant degradation. What could be the reason?
A7: While famciclovir is generally stable, observing no degradation might indicate that the stress conditions were not harsh enough.
-
Increase Stress Condition Severity: You may need to increase the concentration of the acid or base, the temperature, or the duration of exposure. For example, instead of 0.1M HCl, you could try 1M HCl.[1]
-
Ensure Proper Sample Preparation: Confirm that the famciclovir was properly dissolved and exposed to the stressor.
-
Check Analytical Method Sensitivity: Your analytical method might not be sensitive enough to detect low levels of degradation products. Ensure your detection wavelength is appropriate for both famciclovir and its potential degradants. Sometimes, different wavelengths are used for the assay of the main component and the related substances.[5]
Experimental Protocols
Representative RP-HPLC Method for Famciclovir and Related Substances
This protocol is a synthesis of commonly used methods in the literature.[1][5]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of approximately 75:25 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 305 nm for famciclovir and 220 nm for related substances.[5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C.
Forced Degradation (Stress Testing) Protocol
The following are typical stress conditions used for famciclovir:[1][4]
-
Acid Hydrolysis: Treat the drug solution with 1M HCl at room temperature for 2 hours. Neutralize the solution before injection.[1]
-
Alkaline Hydrolysis: Treat the drug solution with 0.1M NaOH at room temperature for 2 hours. Neutralize the solution before injection.[1]
-
Oxidative Degradation: Treat the drug solution with 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug to heat (e.g., 105°C) for 6 hours.[3]
-
Photolytic Degradation: Expose the drug solution to sunlight for 12 hours.[3]
Quantitative Data
Table 1: Summary of Chromatographic Conditions for Famciclovir Analysis
| Parameter | Method 1[1] | Method 2[5] | Method 3[4] |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | Eclipse Plus C18 |
| Mobile Phase | Methanol:KH2PO4 buffer (pH 3.0) (35:65, v/v) | Acetonitrile:0.02M phosphate buffer (25:75, v/v) | Acetonitrile:Methanol:Glacial Acetic Acid (50:20:30, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 242 nm | 305 nm (Famciclovir), 220 nm (Related Substances) | 310 nm |
Visualizations
Caption: A typical experimental workflow for the analysis of famciclovir and its related substances.
Caption: A logical troubleshooting flowchart for common HPLC issues.
References
- 1. rjptonline.org [rjptonline.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. impactfactor.org [impactfactor.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. QbD in HPLC method development for famciclovir. [wisdomlib.org]
Validation & Comparative
This guide provides a detailed comparison of N-Acetyl famciclovir and famciclovir related compound B, two compounds associated with the antiviral drug famciclovir. This document is intended for researchers, scientists, and drug development professionals, offering objective data and experimental protocols to support analytical method development, impurity profiling, and quality control processes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and famciclovir related compound B is presented in Table 1. This data is essential for the identification and characterization of these compounds in various analytical settings.
| Property | This compound | Famciclovir Related Compound B |
| Synonyms | 2-(2-(2-Acetamido-9H-purin-9-yl)ethyl)propane-1,3-diyl Diacetate; Famciclovir N-Acetyl Impurity; N2 Acetyl famciclovir[1] | Desacetyl Famciclovir; 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-propanediol 1-Acetate[2][3] |
| Molecular Formula | C₁₆H₂₁N₅O₅[4][5] | C₁₂H₁₇N₅O₃[6] |
| Molecular Weight | 363.37 g/mol [4][5] | 279.30 g/mol [6] |
| CAS Number | Not Available[1][5][7] | 104227-88-5[3][8] |
Analytical Methodologies
The primary analytical technique for the separation and quantification of famciclovir and its related compounds is High-Performance Liquid Chromatography (HPLC).[9][10] The following section details a typical HPLC method that can be adapted for the analysis of this compound and famciclovir related compound B.
Experimental Protocol: Reversed-Phase HPLC for the Analysis of Famciclovir and Related Compounds
This protocol is based on established methods for famciclovir impurity profiling.[10]
1. Instrumentation:
-
HPLC system with a quaternary pump, UV detector, and autosampler.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Purospher™ STAR RP-8 endcapped (5 µm) 250 x 4.6 mm, or equivalent C18 column (e.g., Kromasil C18, 4.6 mm x 250 mm, 5µm).[10]
-
Mobile Phase A: 2.72 g/L of monobasic potassium phosphate in water, adjusted to a pH of 4.0 ± 0.05 with 1 M phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 35 70 30 | 40 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 220 nm.
-
Column Temperature: 50 °C.
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standards (this compound and famciclovir related compound B) in Mobile Phase A. Further dilute to a working concentration (e.g., 10 µg/mL).
-
Test Solution: Dissolve the sample containing famciclovir and its related compounds in Mobile Phase A to a known concentration.
4. Data Analysis:
-
Identify the peaks corresponding to this compound and famciclovir related compound B based on their retention times compared to the standards.
-
Quantify the compounds by comparing the peak areas in the sample chromatogram to those in the standard chromatogram. The relative retention time for famciclovir related compound B is approximately 0.5 relative to famciclovir.
Visualizations
The following diagrams illustrate the chemical structures, the analytical workflow, and the metabolic pathway of famciclovir.
Caption: Chemical structures of this compound and Famciclovir Related Compound B.
Caption: A generalized workflow for the HPLC analysis of famciclovir and its related compounds.
Famciclovir is a prodrug that is metabolized to the active antiviral agent, penciclovir.[11][12][13] Understanding this pathway is crucial for interpreting in vivo studies and for the development of related compounds.
Caption: The metabolic conversion of famciclovir to its active form, penciclovir.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. alentris.org [alentris.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Famciclovir N-Acetyl Impurity | Axios Research [axios-research.com]
- 6. Famciclovir Related Compound B Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Famciclovir - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Analysis of Famciclovir and its N-Acetyl Impurity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative spectroscopic analysis of the antiviral drug famciclovir and its N-acetylated impurity, N-Acetyl famciclovir. The following sections present a summary of their spectroscopic properties based on experimental data for famciclovir and predicted data for this compound, rooted in fundamental spectroscopic principles. This comparison is crucial for the identification, characterization, and purity assessment of famciclovir in pharmaceutical development and quality control.
Chemical Structures
The structural difference between famciclovir and this compound lies in the acetylation of the primary amine group on the purine ring. This seemingly minor modification leads to distinct spectroscopic signatures.
Caption: Chemical structures of Famciclovir and this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for famciclovir and the predicted data for this compound.
Table 1: UV-Visible Spectroscopy Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference/Prediction |
| Famciclovir | Methanol | 224, 244, 309 | 27500, 4890, 7160 | [1] |
| Ethanol | 223 | - | [2] | |
| 0.1 N HCl | 225, 312 | - | [2][3] | |
| Water | 221, 304 | 5.8892 × 10³ L·mol⁻¹·cm⁻¹ (at 304 nm) | [4] | |
| This compound | Methanol | Predicted slight hypsochromic or hyperchromic shift from 309 nm | Predicted to be similar to famciclovir | Based on the modification of the purine chromophore. |
Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
| Functional Group | Famciclovir (cm⁻¹) | This compound (Predicted, cm⁻¹) | Vibrational Mode |
| N-H (Amine) | ~3450, ~3350 | Absent | Asymmetric and symmetric stretching of primary amine |
| N-H (Amide) | Absent | ~3250 (sharp) | N-H stretching |
| C=O (Ester) | ~1740 | ~1740 | C=O stretching |
| C=O (Amide I) | Absent | ~1680 | C=O stretching |
| N-H (Amide II) | Absent | ~1550 | N-H bending and C-N stretching |
| C-N (Amine) | ~1335-1250 | Altered | C-N stretching |
Note: FT-IR data for famciclovir is not extensively detailed in the provided search results, so characteristic ranges for primary amines are used. Predictions for this compound are based on the expected spectral changes upon N-acetylation of a primary amine.
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
| Proton | Famciclovir (δ, ppm) | This compound (Predicted, δ, ppm) | Multiplicity |
| Purine Ring H | ~7.8, ~8.0 | Shifted (likely downfield) | s |
| -NH₂ | Broad signal | Absent | s |
| -NH-CO-CH₃ | Absent | ~8.5-9.5 | s |
| -CO-CH₃ (Acetyl) | Absent | ~2.2 | s |
| Side Chain Protons | Various | Minor shifts expected | m |
| Ester -CH₃ | ~2.0 | ~2.0 | s |
¹³C NMR (Carbon-13 NMR)
| Carbon | Famciclovir (δ, ppm) | This compound (Predicted, δ, ppm) |
| Purine Ring Carbons | ~117-160 | Shifted, especially C adjacent to N-acetylation |
| -CO-CH₃ (Acetyl Carbonyl) | Absent | ~170 |
| -CO-CH₃ (Acetyl Methyl) | Absent | ~24 |
| Ester Carbonyl | ~171 | ~171 |
| Ester Methyl | ~21 | ~21 |
| Side Chain Carbons | Various | Minor shifts expected |
Note: Specific chemical shifts for famciclovir are available on databases like PubChem. The predicted shifts for this compound are based on the electronic effects of the N-acetyl group.
Table 4: Mass Spectrometry Data
| Parameter | Famciclovir | This compound |
| Molecular Formula | C₁₄H₁₉N₅O₄ | C₁₆H₂₁N₅O₅[5][6][7] |
| Molecular Weight | 321.33 g/mol | 363.37 g/mol [5][6][7] |
| [M+H]⁺ (m/z) | 322.15 | 364.16 |
| Key Fragmentation | Loss of acetic acid (-60 Da), Loss of the side chain | Loss of ketene from acetyl group (-42 Da), Loss of acetic acid (-60 Da), Loss of the entire N-acetyl group |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
UV-Visible Spectroscopy
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
Sample Preparation:
-
Measurement:
-
Record the UV spectrum of the sample solutions from 200 to 400 nm, using the corresponding solvent as a blank.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation:
-
Prepare a solid sample by mixing a small amount of the analyte with dry potassium bromide (KBr) and pressing it into a thin pellet.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
-
Measurement:
-
Record the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve an appropriate amount of the analyte in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Measurement:
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data (Fourier transformation, phasing, and baseline correction).
-
Determine the chemical shifts (δ) in parts per million (ppm), signal multiplicities, and integration values.
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Sample Preparation:
-
Prepare a dilute solution of the analyte in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile with a small percentage of formic acid for electrospray ionization - ESI).
-
-
Measurement:
-
Introduce the sample into the mass spectrometer.
-
Acquire the full scan mass spectrum to determine the molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the comparative spectroscopic analysis and the structural relationship between famciclovir and this compound.
Caption: Experimental workflow for comparative spectroscopic analysis.
Caption: Structural relationship between Famciclovir and this compound.
References
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Famciclovir N-Acetyl Impurity | Axios Research [axios-research.com]
- 6. ias.ac.in [ias.ac.in]
- 7. wikieducator.org [wikieducator.org]
- 8. scispace.com [scispace.com]
Navigating Stability: A Comparative Guide to Assays for N-Acetyl Famciclovir
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical compounds is a critical aspect of the development lifecycle. This guide provides a comprehensive comparison of stability-indicating assay methods for N-Acetyl famciclovir, an active metabolite and a key impurity of the antiviral drug famciclovir. By presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select and validate the most appropriate analytical method for their needs.
This compound, a significant related substance of famciclovir, requires robust analytical methods to monitor its stability and ensure the quality and safety of the final drug product. A stability-indicating assay is crucial as it can accurately quantify the substance of interest in the presence of its degradation products, impurities, and excipients. This guide explores various analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), and also touches upon alternative methods like Capillary Electrophoresis (CE).
Comparison of Analytical Methods
The choice of an analytical method for a stability-indicating assay depends on several factors, including specificity, sensitivity, accuracy, precision, and the complexity of the sample matrix. Below is a comparative summary of commonly employed techniques for the analysis of famciclovir and its related compounds, which can be adapted for this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but utilizes smaller particle size columns (<2 µm) for higher resolution and speed. | Separation based on the differential migration of charged species in an electric field. |
| Resolution | Good | Excellent | High |
| Analysis Time | Longer | Shorter | Fast |
| Sensitivity | Good | Very Good | Good |
| Solvent Consumption | High | Low | Very Low |
| Robustness | High | Moderate | Moderate |
| Typical Application | Routine quality control, stability testing. | High-throughput screening, impurity profiling. | Chiral separations, analysis of charged molecules. |
Experimental Protocols: Stability-Indicating HPLC Method
The following protocol is a representative example of a stability-indicating HPLC method adapted from studies on famciclovir, suitable for the validation of an assay for this compound.[1][2][3]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0-6.0) and a polar organic solvent like acetonitrile or methanol. The specific pH and organic modifier ratio should be optimized for the best separation of this compound from its potential degradants. For instance, a gradient elution can be employed, starting with a lower concentration of the organic modifier and gradually increasing it to elute more retained compounds.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm or 312 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: 30-40 °C
Method Validation Parameters:
The validation of the stability-indicating assay for this compound should be performed according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:
-
Specificity: Demonstrated by the ability of the method to unequivocally assess the analyte in the presence of its potential degradation products. This is typically achieved through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. This compound should be subjected to various stress conditions to induce degradation. The resulting degradation products should be well-resolved from the parent compound. Based on studies of famciclovir, the following conditions are recommended[2][3][4]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light for an extended period.
The degradation pathways for this compound are expected to be similar to those of famciclovir, primarily involving hydrolysis of the acetyl groups and potential modifications to the purine ring under oxidative conditions.
Data Presentation
The quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| % RSD of Peak Area (n=6) | ≤ 1.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% |
Table 4: Precision Data
| Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Intra-day | |
| Inter-day |
Table 5: Forced Degradation Results
| Stress Condition | % Degradation of this compound | Peak Purity of this compound | Resolution between this compound and Major Degradant |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidative | |||
| Thermal | |||
| Photolytic |
Mandatory Visualizations
Experimental Workflow for Method Validation
Caption: Workflow for the validation of a stability-indicating assay.
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Conclusion
The validation of a stability-indicating assay for this compound is paramount for ensuring the quality and efficacy of famciclovir drug products. While HPLC and UPLC methods are the most prevalent and robust techniques, the choice of the specific method and its parameters should be guided by the specific requirements of the analysis. This guide provides a framework for developing and validating such an assay, emphasizing the importance of rigorous forced degradation studies and adherence to ICH guidelines. By following a systematic approach and utilizing the comparative data presented, researchers can confidently establish a reliable stability-indicating method for this compound.
References
A Comparative Guide to Analytical Methods for the Quantification of N-Acetyl Famciclovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-Acetyl famciclovir, a known impurity of the antiviral drug famciclovir. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance characteristics and experimental protocols of commonly employed techniques, namely High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Data
The following table summarizes the validation parameters of various analytical methods reported for the analysis of famciclovir and its related substances, which are applicable for the quantification of this compound. These parameters are essential for assessing the reliability and performance of each method.
| Method | Analyte(s) | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| RP-HPLC | Famciclovir | 10-35 µg/mL | - | - | - | - |
| RP-HPLC | Famciclovir | 100-300 µg/mL | - | - | 0.085 µg/mL | 0.38 µg/mL |
| RP-HPLC | Famciclovir | - | 99.9% - 100.2% | - | - | - |
| UPLC-MS/MS | Famciclovir and Valacyclovir | - | - | - | Determined at S/N of 3 | Determined at S/N of 10 |
| LC-MS/MS | Penciclovir and related impurities | 0.6-12.0 ppm | - | <15% | Determined at S/N of 3 | Determined at S/N of 10 |
Experimental Protocols
Below are detailed experimental protocols for the analytical methods cited in this guide. These protocols provide a foundation for reproducing the methodologies in a laboratory setting.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Famciclovir
This method is suitable for the routine analysis of famciclovir and its impurities in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: RP-C18 column.
-
Mobile Phase: A mixture of methanol and water (75:25 v/v), with the pH adjusted to 3.05 using orthophosphoric acid.[1] Another described mobile phase is a mixture of methanol and phosphate buffer (50:50, v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 221 nm or 242 nm.[1]
-
Sample Preparation: A standard stock solution of famciclovir is prepared by dissolving the compound in the mobile phase to a concentration of 100 µg/mL. Calibration standards are prepared by diluting the stock solution to the desired concentration range (e.g., 10-35 µg/mL).[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Famciclovir and its Degradants
This method offers high sensitivity and selectivity, making it ideal for the characterization of impurities and degradation products.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Luna C18 (100x2.6 mm, 1.6 µm).[2]
-
Mobile Phase: An isocratic elution with 30% of 0.1% orthophosphoric acid and 70% acetonitrile.[2]
-
Flow Rate: 1 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
MS/MS Conditions: [2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Fragmentor Voltage: 80 V.
-
Skimmer Voltage: 60 V.
-
Capillary Voltage: 3000 V.
-
Nebulizing and Drying Gas: Nitrogen at 45 psi.
-
-
Sample Preparation: A standard solution is prepared by dissolving famciclovir in the mobile phase to a concentration of 25 µg/mL.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Penciclovir and its Impurities
This method is designed for the sensitive quantification of genotoxic impurities in the active pharmaceutical ingredient.
-
Instrumentation: An Agilent Q-TOF 6540 series instrument.[3]
-
Column: Zorbax SB C8 (100 mm x 4.6 mm, 3.5 µm).[3]
-
Mobile Phase: A gradient elution using 10 mM Ammonium bicarbonate in water (Buffer A) and a mixture of Methanol and Acetonitrile (20:80 v/v) (Buffer B).[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
MS Conditions: [3]
-
Ionization Mode: Positive polarity.
-
Scan Range: 50-100 m/z.
-
-
Sample Preparation: Linearity solutions are prepared at concentrations ranging from 0.6 to 12.0 ppm with respect to the drug substance.[3] Spiked sample solutions are prepared by dissolving 0.5 mg/mL of Penciclovir and diluting with the standard solution.[3]
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a general workflow for the cross-validation of two different analytical methods to ensure data comparability.
Caption: A logical workflow for the cross-validation of two analytical methods.
This guide provides a foundational understanding of the methods available for the quantification of this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix. It is recommended that a thorough method validation be performed in the user's laboratory to ensure the chosen method is fit for its intended purpose.
References
A Researcher's Guide to Interpreting the Certificate of Analysis for N-Acetyl Famciclovir
For researchers and drug development professionals, a Certificate of Analysis (CoA) is a critical document that assures the identity, quality, and purity of a research compound. This guide provides a comprehensive comparison of the analytical specifications for N-Acetyl famciclovir, a key impurity and metabolite of the antiviral drug famciclovir. To provide a thorough context, its analytical profile is compared with that of famciclovir and its active metabolite, penciclovir.
Comparative Analysis of Specifications
The following tables summarize the typical analytical specifications for this compound, famciclovir, and penciclovir, based on representative Certificates of Analysis.
Table 1: Physical and Chemical Properties
| Test | This compound (Representative) | Famciclovir (Typical) | Penciclovir (Typical) |
| Appearance | White to off-white solid | White to pale yellowish-white crystalline powder | White to off-white solid |
| Molecular Formula | C₁₆H₂₁N₅O₅[1][2] | C₁₄H₁₉N₅O₄ | C₁₀H₁₅N₅O₃ |
| Molecular Weight | 363.37 g/mol [1][2] | 321.34 g/mol | 253.26 g/mol |
| Solubility | Soluble in DMSO and Methanol | Freely soluble in methanol; soluble in water | Soluble in DMSO (0.33 mg/ml) and water (1.7 mg/mL)[3] |
Table 2: Identity and Purity
| Test | This compound (Representative) | Famciclovir (Typical) | Penciclovir (Typical) |
| Identity by ¹H-NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Identity by Mass Spec | Conforms to structure | Conforms to structure | Conforms to structure |
| Purity by HPLC | ≥ 98.0% | ≥ 99.0% | ≥ 99.5% |
| Individual Impurity | ≤ 0.5% | ≤ 0.15% (for 6-chloro famciclovir) | ≤ 0.2% |
| Total Impurities | ≤ 1.0% | ≤ 0.5% | ≤ 0.5% |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.5% | ≤ 0.5% |
| Residual Solvents (GC) | Meets USP <467> requirements | Meets USP <467> requirements | Meets USP <467> requirements |
Experimental Protocols
Detailed methodologies for the key analytical tests cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of this compound and to quantify any related substances.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.5)
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 75 25 20 50 50 25 75 25 | 30 | 75 | 25 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the test article in the mobile phase.
-
Inject the standard and sample solutions into the chromatograph.
-
The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.
-
¹H-NMR for Identity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to confirm the chemical structure of a molecule.
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Procedure:
-
Dissolve a small amount of the this compound sample in DMSO-d₆.
-
Acquire the ¹H-NMR spectrum.
-
The chemical shifts, splitting patterns, and integration of the observed protons should be consistent with the known structure of this compound.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Ionization Technique: Electrospray Ionization (ESI)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Procedure:
-
Introduce a dilute solution of the this compound sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound plus a proton ([M+H]⁺).
-
Visualizing Key Relationships
Metabolic Pathway
Famciclovir is a prodrug that is metabolized in the body to its active form, penciclovir. This compound is a related impurity and metabolite. The following diagram illustrates this metabolic conversion.
References
A Comparative Guide to Pharmacopeial Standards for Impurities in Famciclovir API
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacopeial standards for impurities in famciclovir Active Pharmaceutical Ingredient (API) as outlined by the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). Understanding these standards is critical for ensuring the quality, safety, and efficacy of famciclovir, a potent antiviral prodrug. This document summarizes the specified impurities, their acceptance criteria, and the analytical methodologies mandated by these leading pharmacopeias.
Comparison of Specified Impurities and Acceptance Criteria
The control of impurities in APIs is a critical aspect of pharmaceutical quality control. The USP, EP, and BP have established specific limits for known and unknown impurities in famciclovir. The following table summarizes the specified impurities and their acceptance criteria across these pharmacopeias. It is important to note that the nomenclature for impurities may vary between different pharmacopeias.
| Impurity Name/Systematic Name | United States Pharmacopeia (USP) | European Pharmacopoeia (EP) | British Pharmacopoeia (BP) |
| Famciclovir Related Compound A 2-[2-(2-Amino-9H-purin-9-yl)ethyl]propane-1,3-diol | Specified, limit not individually defined in the general monograph but controlled under total impurities. | Not explicitly listed in readily available public information. | Not explicitly listed in readily available public information. |
| Famciclovir Related Compound B 4-(2-Amino-9H-purin-9-yl)-2-(hydroxymethyl)butyl acetate | Specified, limit not individually defined in the general monograph but controlled under total impurities. | Not explicitly listed in readily available public information. | Not explicitly listed in readily available public information. |
| 6-Chloro famciclovir 9-[4-(Acetyloxy)-3-(acetoxymethyl)but-1-yl]-6-chloro-9H-purin-2-amine | ≤ 0.15%[1] | Not explicitly listed in readily available public information. | Not explicitly listed in readily available public information. |
| Propionyl famciclovir | Specified, limit not individually defined in the general monograph but controlled under total impurities. | Not explicitly listed in readily available public information. | Not explicitly listed in readily available public information. |
| Penciclovir 9-[4-Hydroxy-3-(hydroxymethyl)but-1-yl]guanine | Specified, limit not individually defined in the general monograph but controlled under total impurities. | Not explicitly listed in readily available public information. | Not explicitly listed in readily available public information. |
| Famciclovir Related Compound E | ≤ 10 ppm | Not explicitly listed in readily available public information. | Not explicitly listed in readily available public information. |
| Famciclovir Related Compound F | ≤ 5 ppm | Not explicitly listed in readily available public information. | Not explicitly listed in readily available public information. |
| Any individual unspecified impurity | ≤ 0.10% | Not explicitly listed in readily available public information. | Not explicitly listed in readily available public information. |
| Total impurities | ≤ 0.5% | Not explicitly listed in readily available public information. | Not explicitly listed in readily available public information. |
Note: The information for the European Pharmacopoeia and British Pharmacopoeia is not as readily available in the public domain as the USP standards. A comprehensive comparison would necessitate access to the full, current monographs from these pharmacopeias. Commercial suppliers of famciclovir impurities often state that their products are suitable for use in accordance with EP and USP specifications, suggesting that overlapping and potentially additional impurities are controlled.[2]
Experimental Protocols for Impurity Determination
The pharmacopeias prescribe specific analytical procedures to identify and quantify impurities in famciclovir API. High-Performance Liquid Chromatography (HPLC) is the universally accepted technique.
United States Pharmacopeia (USP) Methodology
The USP monograph for famciclovir outlines two distinct HPLC procedures for the determination of organic impurities, contingent on the synthetic route of the API.[3]
Procedure 1: This method is employed when impurities such as dimethylaminopyridine, penciclovir, deoxychloro famciclovir, propionyl famciclovir, and 6-alkylamino famciclovir may be present.[3]
-
Chromatographic System:
-
Column: A 4.6-mm × 25-cm column containing 5-µm packing L7 (octylsilane chemically bonded to porous silica).
-
Mobile Phase: A gradient mixture of a buffer solution (2.72 g/L of monobasic potassium phosphate in water, adjusted to a pH of 4.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 220 nm.
-
Column Temperature: 50 °C.
-
Procedure 2: This procedure is utilized when impurities such as famciclovir malonate, acetoxybutyl aminopurine, famciclovir methoxycarbonyl analog, famciclovir related compound C, famciclovir 8,N2-dimer, and famciclovir 6,6-dimer may be present.[3]
-
Chromatographic System:
-
Column: A 4.6-mm × 15-cm column containing 5-µm packing L7.
-
Mobile Phase: A gradient mixture of a buffer solution and acetonitrile.
-
Flow Rate: 1.5 mL/min.
-
Detector: UV at 220 nm.
-
European Pharmacopoeia (EP) and British Pharmacopoeia (BP) Methodologies
While the specific monographs were not accessible for a detailed breakdown, it is standard practice for the EP and BP to also utilize HPLC with UV detection for impurity profiling. The chromatographic conditions, including the column, mobile phase composition, and gradient, would be precisely defined within their respective monographs for famciclovir. These methods are designed to be stability-indicating, meaning they can separate the active ingredient from any potential degradation products and process-related impurities.
Workflow for Pharmacopeial Impurity Analysis of Famciclovir API
The following diagram illustrates a typical workflow for the analysis of impurities in famciclovir API according to pharmacopeial standards.
Conclusion
The pharmacopeial standards for impurities in famciclovir API are essential for ensuring the quality and safety of this important antiviral drug. The United States Pharmacopeia provides detailed information on specified impurities, their acceptance limits, and the analytical procedures for their determination. While specific details for the European and British Pharmacopoeias are less accessible publicly, the principles of impurity control through rigorous analytical testing, primarily HPLC, are universal. For comprehensive compliance, it is imperative for researchers, scientists, and drug development professionals to consult the latest official monographs from each respective pharmacopeia. This guide serves as a foundational comparison to aid in navigating these critical quality standards.
References
Comparative Assessment of N-Acetyl Famciclovir's Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of N-Acetyl famciclovir, a prodrug of penciclovir, against other established antiviral agents, namely acyclovir and its prodrug valacyclovir. The information presented herein is supported by experimental data from various in vitro studies to facilitate an objective assessment of their relative performance.
Mechanism of Action: A Tale of Two Prodrugs
Famciclovir and valacyclovir are both prodrugs, meaning they are administered in an inactive form and are subsequently metabolized in the body to their active antiviral compounds. This strategy enhances their oral bioavailability.
Famciclovir is the diacetyl 6-deoxy analog of penciclovir .[1] Following oral administration, famciclovir undergoes rapid conversion to 6-deoxy penciclovir in the intestinal wall and then is oxidized in the liver to form the active drug, penciclovir.[2][3]
Valacyclovir is the L-valyl ester of acyclovir .[4] It is efficiently converted to acyclovir by first-pass metabolism in the intestine and liver.[4]
Both active metabolites, penciclovir and acyclovir, target viral DNA synthesis. Their mechanism of action involves a selective phosphorylation by a viral-encoded thymidine kinase (TK) present only in virus-infected cells.[3] This initial phosphorylation is followed by conversion to the triphosphate form by host cell kinases. The resulting penciclovir triphosphate or acyclovir triphosphate then competitively inhibits the viral DNA polymerase, leading to the termination of the viral DNA chain and halting viral replication.[3][4]
A key difference between the two active compounds lies in the intracellular stability of their triphosphate forms. Penciclovir triphosphate has a significantly longer intracellular half-life in herpes simplex virus (HSV)-infected cells compared to acyclovir triphosphate, which may contribute to its sustained antiviral effect.[5]
Metabolic Activation Pathway of Famciclovir
The following diagram illustrates the conversion of the prodrug famciclovir into its active form, penciclovir, which then exerts its antiviral effect.
Caption: Metabolic activation of famciclovir to penciclovir triphosphate.
Comparative In Vitro Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for penciclovir (the active form of famciclovir) and acyclovir (the active form of valacyclovir) against various herpesviruses. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the drug's therapeutic window.
| Antiviral Agent | Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Penciclovir | HSV-1 | Plaque Reduction | 0.8 - 3.2 | >40 | >12.5 - >50 |
| HSV-2 | Plaque Reduction | 1.6 - 4.4 | >40 | >9.1 - >25 | |
| VZV | Plaque Reduction | 3.4 | >40 | >11.8 | |
| Acyclovir | HSV-1 | Plaque Reduction | 0.6 - 2.4 | >320 | >133 - >533 |
| HSV-2 | Plaque Reduction | 1.1 - 4.0 | >320 | >80 - >291 | |
| VZV | Plaque Reduction | 4.0 | >320 | >80 |
Note: Lower EC50 values indicate higher antiviral potency. Higher CC50 values indicate lower cytotoxicity. A higher Selectivity Index is generally desirable. Data is compiled from multiple in vitro studies and assay conditions may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Plaque Reduction Assay
The plaque reduction assay is a standard method used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).
Experimental Workflow:
Caption: Workflow of a typical plaque reduction assay for antiviral testing.
Detailed Steps:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) in 6- or 12-well plates at a density that will result in a confluent monolayer the following day.[6]
-
Virus Infection: On the day of the experiment, remove the growth medium and infect the cell monolayers with a dilution of virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.[6][7]
-
Drug Treatment: Following adsorption, remove the virus inoculum and add a maintenance medium containing serial dilutions of the antiviral compound. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay: Add an overlay medium, such as methylcellulose or agarose, to restrict the spread of the virus and ensure the formation of distinct plaques.[7]
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator.[8]
-
Plaque Visualization: After the incubation period, fix the cells (e.g., with methanol) and stain them with a solution like crystal violet. The viable cells will stain, leaving the areas of viral plaques as clear zones.[6][8]
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control. The EC50 is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[9]
Virus Yield Reduction Assay
This assay measures the ability of an antiviral compound to reduce the amount of infectious virus produced in a single replication cycle.
Detailed Steps:
-
Cell Infection: Infect confluent monolayers of susceptible cells with the virus at a high multiplicity of infection (MOI) to ensure all cells are infected.[10]
-
Drug Treatment: After a viral adsorption period, remove the inoculum and add a medium containing various concentrations of the antiviral drug.
-
Incubation: Incubate the cultures for a period sufficient to allow for one complete viral replication cycle (e.g., 24-48 hours).[11]
-
Virus Harvest: Harvest the supernatant and/or the cells, and release the progeny virus through methods like freeze-thawing.[11]
-
Virus Titer Determination: Determine the titer of the harvested virus from each drug concentration and the untreated control using a standard plaque assay on fresh cell monolayers.[10]
-
Data Analysis: The reduction in virus yield is calculated for each drug concentration compared to the untreated control. The concentration of the drug that reduces the virus yield by a certain percentage (e.g., 90% or 99%) is then determined.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Exposure: Add serial dilutions of the antiviral compound to the wells and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[13][14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.[12]
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Famciclovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plaquing of Herpes Simplex Viruses [jove.com]
- 7. youtube.com [youtube.com]
- 8. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Determining the Relative Response Factor of N-Acetyl Famciclovir: A Comparative Guide
In the analysis of pharmaceutical products, the accurate quantification of impurities is critical for ensuring safety and efficacy. The Relative Response Factor (RRF) is an essential parameter in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), used to correct for differences in detector response between an active pharmaceutical ingredient (API) and its impurities.[1][2][3] This guide provides a comparative overview of the methodology for determining the RRF of N-Acetyl famciclovir, a known impurity of the antiviral drug famciclovir.[4][5][6][7][8]
Understanding the Relative Response Factor (RRF)
The RRF is the ratio of the response of an impurity to the response of the API at the same concentration under identical chromatographic conditions.[2] It is a crucial factor in quality control, allowing for the accurate measurement of impurities when a reference standard for the impurity is not available or is used in limited quantities.[2][3] The United States Pharmacopeia-National Formulary (USP-NF) reports the relative response factor of this compound to be 1.05.[9]
Experimental Protocol for RRF Determination of this compound
This section outlines a typical experimental protocol for determining the RRF of this compound with respect to famciclovir using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To determine the Relative Response Factor (RRF) of this compound relative to famciclovir using a UV detector.
Materials:
-
This compound reference standard
-
Famciclovir reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 0.02 mol/L)[10]
-
Water (HPLC grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Analytical column suitable for the separation of famciclovir and its impurities (e.g., Kromasil C18, 4.6 mm x 250 mm, 5µm).[10]
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25:75 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: 225 nm.[9]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of the famciclovir reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Prepare a stock solution of the this compound reference standard in the same diluent at the same concentration as the famciclovir stock solution.
-
-
Calibration Curve Preparation:
-
Prepare a series of at least five calibration standards for both famciclovir and this compound by diluting the respective stock solutions to a range of concentrations. The concentration range should encompass the expected concentration of the impurity and the API.
-
-
Chromatographic Analysis:
-
Inject each calibration standard solution into the HPLC system in triplicate.
-
Record the peak area response for both famciclovir and this compound at each concentration level.
-
-
Data Analysis and RRF Calculation:
-
For both famciclovir and this compound, plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis for each calibration curve and determine the slope.
-
Calculate the RRF using the following formula: RRF = (Slope of this compound) / (Slope of famciclovir) [3]
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curves for both the API and the impurity should be greater than 0.99.
Quantitative Data Summary
| Parameter | Value | Reference |
| Relative Response Factor (RRF) of this compound | 1.05 | USP-NF[9] |
| Typical HPLC Column | Kromasil C18 (4.6 mm x 250 mm, 5µm) | [10] |
| Typical Mobile Phase | Acetonitrile : 0.02mol/L phosphate buffer (25:75) | [10] |
| Typical Flow Rate | 1.0 mL/min | [10] |
| Typical Detection Wavelength | 225 nm | [9] |
Experimental Workflow for RRF Determination
Caption: Workflow for RRF Determination.
Alternative Analytical Methods
While RP-HPLC with UV detection is the most common method for determining the RRF and quantifying impurities in famciclovir, other analytical techniques can be employed for the analysis of famciclovir and its related substances. These methods can be used for confirmation or as orthogonal techniques.
-
UV-Visible Spectrophotometry: Simple and cost-effective methods for the quantification of famciclovir in bulk and pharmaceutical dosage forms have been developed.[13][14] These methods are typically used for assay of the main component rather than for impurity profiling.
-
HPLC with Mass Spectrometry (LC-MS): This technique offers higher selectivity and sensitivity and can be used for the identification and quantification of impurities, especially at very low levels.
The choice of analytical method will depend on the specific requirements of the analysis, such as the need for impurity identification, the required level of sensitivity, and the available instrumentation. For routine quality control, a validated RP-HPLC method with a determined RRF for this compound provides a reliable and robust approach for ensuring the quality of famciclovir drug products.
References
- 1. pharmatimesofficial.com [pharmatimesofficial.com]
- 2. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
- 4. Famciclovir N-Acetyl Impurity | Axios Research [axios-research.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. alentris.org [alentris.org]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. veeprho.com [veeprho.com]
- 9. uspnf.com [uspnf.com]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Free Article [lrc.acharyainstitutes.in:8080]
- 14. researchgate.net [researchgate.net]
Differentiating N-Acetyl Famciclovir and Famciclovir N7-Isomer: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of famciclovor and its related compounds, the accurate differentiation of impurities and isomers is of paramount importance for ensuring drug safety and efficacy. This guide provides a detailed comparison of N-Acetyl famciclovir, a potential impurity, and the famciclovir N7-isomer, a process-related regioisomer. We present key differentiating analytical data and detailed experimental protocols to facilitate their unambiguous identification.
Structural and Physicochemical Properties
This compound and the famciclovir N7-isomer are structurally distinct molecules that can be differentiated based on their fundamental physicochemical properties. This compound is a derivative of famciclovir where the 2-amino group of the purine ring is acetylated. In contrast, the famciclovir N7-isomer is a regioisomer where the acyclic side chain is attached to the N7 position of the purine ring, instead of the N9 position as in famciclovir.
These structural differences result in distinct molecular formulas and weights, which serve as a primary basis for their differentiation.
| Property | This compound | Famciclovir N7-Isomer |
| IUPAC Name | 2-(2-(2-acetamido-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate[1][2][3][4] | 2-[2-(2-Amino-7H-purin-7-yl)ethyl]propane-1,3-diyl diacetate[5][6][7] |
| Molecular Formula | C16H21N5O5[8][9][10] | C14H19N5O4[5][7] |
| Molecular Weight | 363.37 g/mol [8][9][10] | 321.33 g/mol [5][7] |
Analytical Differentiation
A combination of chromatographic and spectroscopic techniques is essential for the conclusive identification and quantification of this compound and the famciclovir N7-isomer.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating these two compounds based on their different polarities. Due to the presence of the acetyl group, this compound is expected to be less polar than the N7-isomer, which possesses a primary amino group. This difference in polarity will result in distinct retention times under reverse-phase HPLC conditions.
Expected Elution Profile: In a typical reverse-phase HPLC setup, the less polar this compound would exhibit a longer retention time compared to the more polar famciclovir N7-isomer.
Mass Spectrometry (MS)
Mass spectrometry provides unambiguous identification based on the mass-to-charge ratio (m/z) of the molecular ions and their fragmentation patterns.
-
Molecular Ion Peak: The most significant differentiating factor will be the molecular ion peak. This compound will show a protonated molecule [M+H]+ at m/z 364.16, while the famciclovir N7-isomer will exhibit a [M+H]+ peak at m/z 322.15.
-
Fragmentation Pattern: The fragmentation patterns will also be distinct. This compound is expected to show a characteristic loss of an acetyl group (42 Da), which would be absent in the spectrum of the N7-isomer. Both molecules may show fragmentation corresponding to the loss of the diacetate side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy will provide detailed structural information to differentiate the two compounds.
-
¹H NMR:
-
This compound: A characteristic singlet in the range of δ 2.1-2.3 ppm corresponding to the methyl protons of the N-acetyl group will be a key identifier. The chemical shifts of the purine ring protons will also differ from those of the N7-isomer due to the different electronic environment.
-
Famciclovir N7-Isomer: The absence of the N-acetyl singlet and the presence of a broad singlet for the -NH2 protons (typically downfield) will be indicative. The attachment at the N7 position will cause significant changes in the chemical shifts of the purine protons compared to N9-substituted purines.
-
-
¹³C NMR:
-
This compound: The presence of a carbonyl carbon signal from the N-acetyl group (around 170 ppm) and a methyl carbon signal (around 24 ppm) will be unique to this compound.
-
Famciclovir N7-Isomer: The carbon signals of the purine ring will show distinct chemical shifts due to the N7 substitution, which can be compared with reference data for N7- and N9-substituted purines.
-
Experimental Protocols
The following are general protocols that can be adapted for the analysis of this compound and the famciclovir N7-isomer.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid). A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 305 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a mixture of acetonitrile and water.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.
-
Scan Range: m/z 50-500.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragmentation data.
-
Sample Infusion: The sample can be directly infused or introduced via an HPLC system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Spectrometer: 400 MHz or higher for better resolution.
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire with proton decoupling, typically requiring several thousand scans for good signal-to-noise.
-
Sample Concentration: 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent.
Visualization of Related Pathways and Workflows
Metabolic Activation of Famciclovir
Famciclovir is a prodrug that is metabolically converted to the active antiviral agent, penciclovir. This pathway highlights the key enzymatic steps involved in its activation.
Caption: Metabolic activation pathway of famciclovir to penciclovir.
Mechanism of Action of Penciclovir
Once formed, penciclovir is selectively phosphorylated in virus-infected cells to its active triphosphate form, which then inhibits viral DNA synthesis.[5][11][12][13][14]
Caption: Mechanism of action of penciclovir in inhibiting viral DNA synthesis.
Analytical Workflow for Differentiation
A logical workflow for the differentiation of this compound and the famciclovir N7-isomer involves a combination of chromatographic separation and spectroscopic identification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. Use of isotopically chiral [4'-13C]famciclovir and 13C NMR to identify the chiral monoacetylated intermediates in the conversion of famciclovir to penciclovir by human intestinal wall extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. allmpus.com [allmpus.com]
- 8. Analysis of Remdesivir and other Antiviral Drugs Using LC-MS/MS [sigmaaldrich.com]
- 9. Monitoring Antiretrovirals by High Resolution Mass Spectrometry [thermofisher.com]
- 10. Famciclovir N-Acetyl Impurity | Axios Research [axios-research.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Penciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. Penciclovir - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling N-Acetyl famciclovir
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for N-Acetyl famciclovir. A material safety data sheet (MSDS) for a related compound, "Famciclovir N-Acetyl Impurity," characterizes it as a "pharmaceutical related compound of unknown potency" with no available hazard classification data.[1] In the absence of specific toxicological data, a conservative approach is mandatory. New or unstudied active pharmaceutical ingredients (APIs) should be treated as potent compounds until proven otherwise.[2][3] This protocol is based on the principles of control banding, a risk management strategy used when occupational exposure limits (OELs) are not available.[4][5][6][7] It is imperative that researchers conduct a site-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
Hazard Assessment and Control Banding
Due to the lack of specific toxicity data, this compound should be assigned to a high-potency occupational exposure band (OEB). This necessitates the use of stringent engineering controls and a comprehensive PPE regimen to minimize potential exposure.[8][9] The primary risks associated with potent pharmaceutical compounds include inhalation of airborne particles, skin contact, and ingestion, which can lead to unintended health effects.[2]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This multi-layered approach creates a robust barrier between the researcher and the compound.
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard). | Prevents skin contact and absorption. The outer glove is removed immediately after handling, while the inner glove protects during de-gowning. |
| Lab Coat/Gown | Disposable, solid-front, long-sleeved gown with tight-fitting knit cuffs. | Protects the body from contamination. Impervious material is required. Must be changed immediately after a spill or every two to three hours during continuous work.[9] |
| Eye/Face Protection | Tightly fitting chemical safety goggles and a full-face shield. | Protects eyes and face from splashes and airborne particles.[1][9] Eyeglasses are not a substitute for safety goggles. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) for weighing and handling the solid compound. | Prevents inhalation of aerosolized powder, which is a primary route of exposure for potent compounds.[10][11] |
| Shoe Covers | Disposable, impervious shoe covers. | Prevents the tracking of contamination out of the designated handling area.[10] |
Operational Plan: Step-by-Step Guidance
A. Engineering Controls: All handling of this compound powder and initial solution preparation must be performed within a certified engineering control device to contain any airborne particles.
-
Primary Control: A containment ventilated enclosure (CVE) or a glovebox is the preferred option for weighing potent powders.
-
Secondary Control: If a CVE is unavailable, a certified chemical fume hood may be used, provided the operator is highly proficient and is using appropriate respiratory protection.
B. Handling Procedures:
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure a hazardous waste container is prepared and properly labeled before starting work.
-
Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) and place them inside the fume hood or CVE.
-
-
Donning PPE:
-
Don shoe covers, inner gloves, gown, and N95 respirator.
-
Don safety goggles and face shield.
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the gown.[10]
-
-
Weighing the Compound:
-
Perform all weighing operations on a calibrated balance inside the primary engineering control (CVE or fume hood).
-
Use weigh paper or a dedicated container. Handle the stock bottle with care to avoid generating dust.
-
Close the primary container immediately after dispensing.
-
-
Preparing Solutions:
-
Add solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
If possible, wet the powder with a small amount of solvent before bringing it into full solution to reduce dustiness.
-
Cap the solution container securely before removing it from the engineering control.
-
-
Decontamination:
-
Wipe down all surfaces inside the engineering control with an appropriate deactivating solution or solvent.
-
Clean all equipment used during the procedure.
-
-
Doffing PPE:
-
Remove outer gloves and dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the gown and shoe covers, turning them inward as they are removed.
-
Remove the N95 respirator.
-
Remove inner gloves last and wash hands thoroughly with soap and water.
-
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous pharmaceutical waste. Improper disposal, such as in regular trash or down the drain, can release active ingredients into the environment.[12]
-
Solid Waste: This includes excess compound, contaminated weigh paper, used PPE (gloves, gown, shoe covers, respirator), and any other disposable materials that came into contact with the compound. Place all solid waste into a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions and contaminated solvents in a separate, sealed, and properly labeled hazardous waste container.
-
Sharps Waste: Needles and syringes used to transfer solutions must be disposed of in a designated sharps container for hazardous pharmaceutical waste.
-
Final Disposal: All hazardous waste must be collected and disposed of by a licensed hazardous material disposal company, typically via incineration.[12] Follow all federal, state, and institutional regulations.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large, alert others and contact the institutional EHS department. For small spills within a fume hood, trained personnel wearing full PPE can clean the area using absorbent pads and decontaminating solutions, treating all cleanup materials as hazardous waste.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Control Banding Handout | Environment, Health and Safety [ehs.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. content.siegfried.ch [content.siegfried.ch]
- 4. Control banding - Wikipedia [en.wikipedia.org]
- 5. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 6. ftp.cdc.gov [ftp.cdc.gov]
- 7. CCOHS: Control Banding [ccohs.ca]
- 8. Occupational Exposure Bands (OEBs) for Chemicals | Pharmaguideline [pharmaguideline.com]
- 9. escopharma.com [escopharma.com]
- 10. A Study of Active Pharmaceutical Ingredients Disposition of Waste [met.edu]
- 11. aircuity.com [aircuity.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
